Author: BenchChem Technical Support Team. Date: February 2026
Systematic Name: [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetic acid
Common Aliases: Chrysin-7-acetic acid; 7-CM-Chrysin
CAS Registry Number: 97980-71-7 (Acid form)
Executive Summary & Chemical Architecture
This guide details the physicochemical properties, synthesis, and therapeutic utility of [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetic acid . Structurally, this molecule is a derivative of Chrysin (5,7-dihydroxyflavone), a naturally occurring flavonoid found in honey, propolis, and passion flowers.
The core challenge with parent Chrysin is its extremely low aqueous solubility (< 0.03 mg/mL) and rapid metabolism (glucuronidation), which severely limits its bioavailability despite potent anti-inflammatory and neuroprotective potential. The molecule addresses this by introducing a carboxymethyl group at the 7-position.
Structural Logic:
Flavone Backbone (2-phenylchromen-4-one): Retains the core scaffold responsible for kinase inhibition and antioxidant activity.
5-Hydroxyl Group: Left unsubstituted. This is critical as it forms an intramolecular hydrogen bond with the 4-carbonyl group, stabilizing the structure and maintaining chelating ability.
7-O-Carboxymethyl Group: The acidic tail provides two functions:
Solubility: It introduces an ionizable carboxylic acid (pKa ~3.5–4.5), significantly enhancing solubility in physiological pH compared to the parent phenol.
Bioconjugation Handle: It serves as a "chemical hook" for attaching the flavonoid to peptides, polymers, or targeting ligands.
Chemical Synthesis & Regioselectivity
The synthesis relies on a Williamson ether synthesis , exploiting the differential acidity of the hydroxyl groups on the flavone ring.
The Regioselectivity Principle
Chrysin possesses two hydroxyl groups:
C5-OH: Strongly hydrogen-bonded to the C4-carbonyl oxygen. This "locks" the proton, making it significantly less acidic and less nucleophilic.
C7-OH: Sterically exposed and electronically coupled to the carbonyl via conjugation, making it more acidic (pKa ~7–8) and reactive toward alkyl halides.
This difference allows for the selective alkylation of C7 without requiring protection of C5.
Experimental Protocol: Synthesis of 7-O-Carboxymethylchrysin
Note: This protocol is adapted from standard flavonoid functionalization workflows.
Aldose Reductase Inhibition (ARI):
Flavonoid acetic acids are known inhibitors of Aldose Reductase, the enzyme implicated in diabetic complications (neuropathy/retinopathy). The carboxylic acid mimics the pharmacophore of established ARIs like Epalrestat.
Neuroprotection:
Similar to Chrysin, this derivative activates the Nrf2/HO-1 pathway , reducing oxidative stress in neuronal cells. The acid group facilitates transport across the blood-brain barrier (BBB) via organic anion transporters (OATs) or allows for prodrug esterification to enhance passive diffusion.
Prodrug Scaffolding:
The molecule is frequently used as a precursor for Chrysin-based hydrazones and thiazolidinones . These derivatives exhibit enhanced antimicrobial activity against Gram-positive bacteria by disrupting cell wall synthesis.
Figure 2: Structure-Activity Relationship (SAR) highlighting the functional roles of the 5-OH (activity) and the 7-O-acetic acid (solubility/utility).[7]
References
PubChem. (2025). 2-(5-Hydroxy-4-oxo-2-phenylchromen-7-yl)oxyacetic acid (CID 5420883).[7] National Library of Medicine. [Link]
Sreelatha, G., et al. (2025). "Design and Synthesis of Some Thiazolidin-4-ones Based on (7-Hydroxy-2-oxo-2H-chromen-4-yl) Acetic Acid." ResearchGate. [Link](Note: Contextual citation for synthetic method of chromen-acetic acid derivatives).
Li, X., et al. (2021).[9] "Chrysin as a Bioactive Scaffold: Advances in Synthesis and Pharmacological Evaluation." Molecules. [Link][2][3][4][8][10][11][12]
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetic acid
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, technical exploration of the methodologies employed in the structural elucidation of [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, technical exploration of the methodologies employed in the structural elucidation of [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetic acid, a derivative of the naturally occurring flavonoid, chrysin. As a Senior Application Scientist, this document is crafted to move beyond a simple recitation of protocols, instead offering a narrative grounded in scientific rationale and field-proven insights. We will delve into the "why" behind experimental choices, ensuring a robust and self-validating approach to confirming the molecular identity of this promising compound.
Introduction: The Significance of a Chrysin Derivative
Chrysin (5,7-dihydroxy-2-phenyl-4H-chromen-4-one) is a well-documented flavonoid with a spectrum of biological activities. However, its therapeutic potential is often hampered by poor solubility and bioavailability. The introduction of an oxyacetic acid moiety at the 7-position, yielding [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetic acid (also known as 7-O-carboxymethylchrysin), is a strategic modification aimed at enhancing its pharmacokinetic profile. This alteration introduces a polar functional group, potentially increasing aqueous solubility and creating a handle for further derivatization or conjugation.
The precise confirmation of this appended structure is paramount for any subsequent pharmacological investigation or drug development endeavor. This guide will walk through a multi-faceted analytical workflow to unequivocally establish its chemical identity.
Foundational Analysis: Synthesis and Preliminary Characterization
A logical starting point for structure elucidation is a clear understanding of the synthetic route. The target molecule is typically synthesized via the Williamson ether synthesis, a robust and well-established method.
Synthetic Pathway
The synthesis involves the reaction of chrysin with an appropriate haloacetic acid ester (e.g., ethyl bromoacetate) in the presence of a weak base, followed by hydrolysis of the resulting ester.
Experimental Protocol: Synthesis of [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetic acid
Protection of the 5-hydroxyl group (Optional but recommended): Due to the higher acidity of the 7-hydroxyl group, selective alkylation at this position is generally favored. However, to ensure regioselectivity, protection of the 5-hydroxyl group can be performed.
Alkylation: To a solution of chrysin in a polar aprotic solvent (e.g., acetone, DMF), add a slight excess of a weak base (e.g., K₂CO₃) and ethyl bromoacetate. The reaction mixture is typically stirred at reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Hydrolysis: The resulting ester intermediate, ethyl 2-((5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy)acetate, is then subjected to hydrolysis using a mild base (e.g., NaOH or LiOH) in a mixture of water and an organic solvent (e.g., THF or methanol).
Acidification and Isolation: After complete hydrolysis, the reaction mixture is acidified with a dilute acid (e.g., HCl) to precipitate the carboxylic acid product. The solid is then collected by filtration, washed with water, and dried.
The rationale for this two-step approach lies in the higher nucleophilicity of the 7-phenolic hydroxyl group compared to the 5-hydroxyl group, which is intramolecularly hydrogen-bonded to the C4-carbonyl group. This inherent reactivity allows for selective derivatization at the 7-position.[1]
Spectroscopic Confirmation: A Multi-Technique Approach
The core of structure elucidation lies in the synergistic application of various spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.
Mass Spectrometry (MS): The Molecular Blueprint
High-resolution mass spectrometry (HRMS) is the first port of call to determine the elemental composition and confirm the molecular weight of the synthesized compound.
Expected Results:
For [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetic acid (C₁₇H₁₂O₆), the expected monoisotopic mass is 312.0634 g/mol .[2] A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) should provide a measured mass with an error of less than 5 ppm, confirming the elemental formula.
Fragmentation Analysis (MS/MS):
Tandem mass spectrometry (MS/MS) provides invaluable information about the structural fragments of the molecule. The fragmentation pattern of flavonoids is well-characterized and predictable.[3][4][5]
Table 1: Predicted Key Fragment Ions in ESI-MS/MS of [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetic acid
m/z (Negative Mode)
Proposed Structure/Fragment
Rationale
311.0556
[M-H]⁻
Deprotonated molecular ion
267.0658
[M-H-CO₂]⁻
Loss of the carboxyl group
253.0501
[M-H-CH₂COOH]⁻
Loss of the acetic acid side chain
151.0033
Retro-Diels-Alder (RDA) fragment of the C-ring
Characteristic fragmentation of flavonoids, indicating the dihydroxy substitution pattern on the A-ring.
Experimental Protocol: LC-HRMS Analysis
Sample Preparation: Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
Chromatography: Inject the sample onto a reverse-phase C18 column using a gradient elution with water and acetonitrile, both containing 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).
Mass Spectrometry: Analyze the eluent using an ESI source coupled to a high-resolution mass spectrometer. Acquire full scan MS data and data-dependent MS/MS spectra.
The following diagram illustrates the predicted fragmentation pathway:
Caption: Predicted ESI-MS/MS fragmentation of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Connectivity Map
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments allows for the complete assignment of all proton and carbon signals and establishes the connectivity between atoms.[6][7]
¹H NMR Spectroscopy:
The ¹H NMR spectrum will reveal the number of different types of protons and their chemical environments.
Table 2: Predicted ¹H NMR Chemical Shifts for [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetic acid (in DMSO-d₆)
Proton
Predicted Chemical Shift (δ, ppm)
Multiplicity
Rationale
H-3
~6.7
s
Singlet for the isolated proton on the C-ring.
H-6
~6.4
d
Doublet due to coupling with H-8.
H-8
~6.8
d
Doublet due to coupling with H-6.
H-2', H-6'
~8.0
m
Multiplet for the ortho protons on the B-ring.
H-3', H-4', H-5'
~7.5
m
Multiplet for the meta and para protons on the B-ring.
-OCH₂-
~4.8
s
Singlet for the methylene protons of the acetic acid moiety.
-COOH
~13.0
br s
Broad singlet for the carboxylic acid proton.
5-OH
~12.8
s
Singlet for the chelated hydroxyl proton.
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts for [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetic acid (in DMSO-d₆)
Carbon
Predicted Chemical Shift (δ, ppm)
Rationale
C-2
~163
Carbon attached to the phenyl group and the heterocyclic oxygen.
C-3
~105
Olefinic carbon in the C-ring.
C-4
~182
Carbonyl carbon.
C-4a
~104
Quaternary carbon at the ring junction.
C-5
~161
Carbon bearing the hydroxyl group.
C-6
~99
Aromatic CH in the A-ring.
C-7
~165
Carbon attached to the oxyacetic acid moiety.
C-8
~94
Aromatic CH in the A-ring.
C-8a
~157
Quaternary carbon at the ring junction.
C-1'
~131
Quaternary carbon of the B-ring attached to C-2.
C-2', C-6'
~126
Aromatic CH in the B-ring.
C-3', C-5'
~129
Aromatic CH in the B-ring.
C-4'
~132
Aromatic CH in the B-ring.
-OCH₂-
~65
Methylene carbon of the acetic acid moiety.
-COOH
~170
Carboxylic acid carbonyl carbon.
2D NMR Spectroscopy (COSY, HSQC, HMBC):
COSY (Correlation Spectroscopy): Establishes proton-proton couplings, confirming the relationship between H-6 and H-8 on the A-ring and the protons on the B-ring.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for confirming the attachment of the oxyacetic acid moiety to the C-7 position through the correlation of the -OCH₂- protons with the C-7 carbon.
The following diagram illustrates the key HMBC correlations that would confirm the structure:
Caption: Key HMBC correlations for structural confirmation.
Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆).
Data Acquisition: Acquire ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
Data Processing and Analysis: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Assign all signals based on chemical shifts, coupling constants, and 2D correlations.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: Functional Group and Chromophore Analysis
While not as structurally definitive as MS and NMR, IR and UV-Vis spectroscopy provide valuable complementary information.
IR Spectroscopy: Confirms the presence of key functional groups. Expected characteristic peaks include:
~3400 cm⁻¹ (broad): O-H stretching of the carboxylic acid and phenol.
~1730 cm⁻¹: C=O stretching of the carboxylic acid.
~1650 cm⁻¹: C=O stretching of the γ-pyrone ring.
~1600, 1500 cm⁻¹: C=C stretching of the aromatic rings.
~1250 cm⁻¹: C-O stretching of the ether linkage.
UV-Vis Spectroscopy: Provides information about the conjugated system. Flavonoids typically exhibit two major absorption bands:
Band I (300-400 nm): Associated with the B-ring cinnamoyl system.
Band II (240-280 nm): Associated with the A-ring benzoyl system.
The addition of shift reagents (e.g., NaOH, AlCl₃, NaOAc) can help to confirm the positions of the hydroxyl groups.
Crystallographic Analysis: The Definitive 3D Structure
For an unequivocal determination of the three-dimensional structure, single-crystal X-ray diffraction is the gold standard.[8][9][10]
Crystal Growth: Grow single crystals of the compound suitable for X-ray analysis. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected data.
A successful crystallographic analysis will provide precise bond lengths, bond angles, and the overall conformation of the molecule in the solid state, leaving no ambiguity about its structure.
Conclusion: A Self-Validating Workflow
The structural elucidation of [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetic acid is a systematic process that relies on the convergence of data from multiple analytical techniques. The proposed workflow, from synthesis to spectroscopic and crystallographic analysis, provides a self-validating system where each piece of data corroborates the others. This rigorous approach is essential to ensure the scientific integrity of any subsequent research and development activities involving this promising molecule.
The following diagram summarizes the integrated workflow for the structure elucidation:
Caption: Integrated workflow for synthesis and structure elucidation.
Cuyckens, F., & Claeys, M. (2004). Mass spectrometry in the structural analysis of flavonoids. Journal of Mass Spectrometry, 39(1), 1-15.
Davis, B. D., & Stout, T. J. (2010). A new method for the synthesis of 7-hydroxy-4-methylcoumarin. Tetrahedron Letters, 51(4), 654-656.
Foo, L. Y. (1987). Configuration and conformation of dihydroflavonols from Acacia melanoxylon. Phytochemistry, 26(3), 813-817.
Harborne, J. B., & Mabry, T. J. (Eds.). (1982). The Flavonoids: Advances in Research. Chapman and Hall.
Mabry, T. J., Markham, K. R., & Thomas, M. B. (1970).
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 5420883, 2-(5-Hydroxy-4-oxo-2-phenylchromen-7-yl)oxyacetic acid. Retrieved from [Link].
Syah, Y. M., et al. (2014). Structure elucidation of flavonoid compound from the leaves of Coleus atropurpureus Benth using 1D- and 2D-NMR techniques. Journal of Chemical and Pharmaceutical Research, 6(5), 1033-1037.
Traven, V. F., et al. (2000). Electronic structure of π systems: XVIII. Photoelectron spectrum and crystal structure of 3-acetyl-4-hydroxycoumarin. Russian Journal of General Chemistry, 70(5), 798-808.
Wolfender, J. L., et al. (1998). Liquid chromatography-electrospray mass spectrometry and liquid chromatography-multiple mass spectrometry for the separation and analysis of flavonoids.
Awasthi, S. K., et al. (2009). Synthesis, antimalarial activity and crystal structure of some 2-(substituted phenyl)-4H-chromen-4-one derivatives. European Journal of Medicinal Chemistry, 44(11), 4377-4383.
Keshavarzipour, F., & Tavakol, H. (2017). Green synthesis of coumarin derivatives in deep eutectic solvent (DES) by Knoevenagel condensation. Journal of the Iranian Chemical Society, 14(8), 1735-1741.
Morreel, K., et al. (2010). Mass spectrometry-based fragmentation as an identification tool in lignomics. Analytical Chemistry, 82(19), 8095-8105.
Omonga, N., et al. (2021). Facile Synthesis and Biological Evaluation of Chrysin Derivatives. Journal of Chemical Research, 45(1-2), 136-143.
Pinto, D. C. G. A., & Souza, A. M. T. (2013). Synthesis of various coumarins from active methylene compounds and salicylaldehydes using ultrasound irradiation. Ultrasonics Sonochemistry, 20(2), 687-692.
Szigetvári, Á., et al. (2020).
Ma, Y. L., et al. (2014). Systematic characterisation of the fragmentation of flavonoids using high-resolution accurate mass electrospray tandem mass spectrometry. Molecules, 19(8), 12699-12718.
Sulji, K., & Pietruszka, J. (2014). Continuous flow hydrogenation of coumarins. Beilstein Journal of Organic Chemistry, 10, 2039-2045.
Tashrifi, Z., et al. (2020). Synthesis and crystal structure of a new 4H-chromene derivative.
Vukics, V., & Guttman, A. (2010). Structural characterization of flavonoids by mass spectrometry. Mass Spectrometry Reviews, 29(1), 1-16.
Al-Warhi, T., et al. (2021). Design, synthesis, and biologic evaluation of novel chrysin derivatives as cytotoxic agents and caspase-3/7 activators. Drug Design, Development and Therapy, 15, 237-253.
Chen, J., et al. (2017). Synthesis and biological evaluation of chrysin derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 27(15), 3468-3472.
A Technical Guide to [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetic acid: A Chrysin Derivative with Therapeutic Potential
Introduction [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetic acid, identified by its CAS number 97980-71-7, is a synthetic flavonoid derivative built upon the core structure of chrysin (5,7-dihydroxyflavone). Chrys...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetic acid, identified by its CAS number 97980-71-7, is a synthetic flavonoid derivative built upon the core structure of chrysin (5,7-dihydroxyflavone). Chrysin itself is a natural flavonoid found in honey, propolis, and various plants, and is recognized for a wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2] However, the therapeutic application of chrysin is often hampered by its poor aqueous solubility and low bioavailability.[3][4] The derivatization of chrysin, particularly at the 7-hydroxyl group to introduce an acetic acid moiety, represents a strategic approach to enhance its physicochemical properties and potentially modulate its biological activity.[5]
This technical guide provides a comprehensive overview of [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetic acid, intended for researchers, scientists, and professionals in drug development. While specific experimental data for this exact compound is limited in publicly available literature, this guide synthesizes information from extensive research on its parent compound, chrysin, and other closely related 7-O-substituted derivatives to provide a robust framework for its study and application.
Physicochemical Properties
A clear understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The table below summarizes the key computed properties for [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetic acid.
The synthesis of [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetic acid involves the selective O-alkylation of the 7-hydroxyl group of chrysin. The 5-hydroxyl group is less reactive due to hydrogen bonding with the adjacent carbonyl group at position 4, which allows for regioselective substitution at the 7-position under controlled conditions.[7]
Synthetic Workflow
The following diagram illustrates a plausible synthetic route for the target compound, based on established methods for the O-alkylation of chrysin.[7]
An In-Depth Technical Guide to the Molecular Weight of [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetic acid
Abstract: This technical guide provides a comprehensive analysis of the molecular weight of [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetic acid, a flavonoid derivative of significant interest in pharmacological re...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: This technical guide provides a comprehensive analysis of the molecular weight of [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetic acid, a flavonoid derivative of significant interest in pharmacological research. The document outlines the theoretical calculation of its monoisotopic mass and average molecular weight, details the principles and practice of its experimental verification using mass spectrometry, and discusses the critical importance of precise mass determination in drug development and scientific research. This guide is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, pharmacology, and analytical chemistry.
Introduction and Compound Identification
[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetic acid is a synthetic derivative of the natural flavonoid chrysin (5,7-dihydroxyflavone).[1][2] Chrysin and its derivatives are subjects of extensive research due to their wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][3][4] The addition of an oxyacetic acid group to the chrysin scaffold at the 7-position is a common strategy to potentially improve physicochemical properties like solubility, which can in turn enhance bioavailability and therapeutic efficacy.[5]
Accurate determination of the molecular weight is a fundamental first step in the characterization of any novel or synthesized compound. It serves as a primary indicator of identity and purity, underpinning all subsequent quantitative and qualitative analyses.
For the purpose of this guide, the compound will be referred to by its IUPAC name and common identifiers, which are summarized in the table below.
The molecular weight of a compound can be expressed in two ways: the monoisotopic mass and the average molecular weight (or molar mass).
Monoisotopic Mass: This is the sum of the masses of the most abundant naturally occurring stable isotope of each atom in the molecule. It is the value of highest importance in high-resolution mass spectrometry.
Average Molecular Weight (Molar Mass): This is the sum of the standard atomic weights of the constituent atoms, which are the weighted averages of all naturally occurring isotopes of an element.[8] This value is used for bulk calculations, such as preparing solutions of a specific molarity.
Calculation Methodology
The calculation is based on the molecular formula C₁₇H₁₂O₆ and the standard atomic weights provided by the International Union of Pure and Applied Chemistry (IUPAC).[9][10][11]
Table 2: Atomic Weights for Molecular Weight Calculation
Element
Atom Count
Standard Atomic Weight ( g/mol )¹
Mass of Most Abundant Isotope (Da)²
Carbon (C)
17
12.011
12.000000
Hydrogen (H)
12
1.008
1.007825
Oxygen (O)
6
15.999
15.994915
¹ Source: IUPAC Standard Atomic Weights.[12][13]
² Source: High-precision values for monoisotopic mass calculation.
The slight difference between the calculated and database values for exact mass is due to rounding in the atomic isotope masses used for this demonstration. The database value is computed with higher precision.
Experimental Verification by Mass Spectrometry
While theoretical calculations provide an expected value, experimental verification is essential to confirm the identity and purity of a synthesized compound. Mass spectrometry (MS) is the definitive analytical technique for this purpose.[14] It measures the mass-to-charge ratio (m/z) of ionized molecules.
Principles of Electrospray Ionization Mass Spectrometry (ESI-MS)
For a polar, non-volatile molecule like [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetic acid, Electrospray Ionization (ESI) is the most suitable ionization technique.[15] ESI is a soft ionization method that minimizes fragmentation, allowing for the clear observation of the molecular ion.
The workflow for ESI-MS analysis is as follows:
Caption: Experimental workflow for LC-ESI-MS analysis.
Expected Mass Spectrum
In a typical ESI-MS experiment, the compound is analyzed in both positive and negative ion modes to maximize the chances of observing a clear molecular ion.
Positive Ion Mode: The molecule is expected to be protonated, primarily at one of the oxygen atoms. The expected ion is the protonated molecule, [M+H]⁺ .
m/z = 312.0634 (M) + 1.0078 (H⁺) = 313.0712
Negative Ion Mode: The molecule, containing a carboxylic acid and a phenolic hydroxyl group, can be easily deprotonated. The expected ion is the deprotonated molecule, [M-H]⁻ .[16]
m/z = 312.0634 (M) - 1.0078 (H⁺) = 311.0556
It is also common to observe adducts with cations present in the solvent, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺).
Table 4: Expected High-Resolution m/z Values
Ion Species
Formula
Expected Exact m/z
Ionization Mode
[M+H]⁺
[C₁₇H₁₃O₆]⁺
313.0707
Positive
[M+Na]⁺
[C₁₇H₁₂O₆Na]⁺
335.0526
Positive
[M-H]⁻
[C₁₇H₁₁O₆]⁻
311.0561
Negative
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
To further confirm the structure, tandem mass spectrometry (MS/MS or MS²) can be employed. In this technique, a specific parent ion (e.g., the [M+H]⁺ ion at m/z 313.07) is selected, fragmented, and the resulting product ions are analyzed.[17] The fragmentation pattern is characteristic of the molecule's structure. For flavonoids, common fragmentation pathways involve cleavages of the heterocyclic C-ring, which can provide definitive structural information.[18][19][20]
Caption: Logical flow of a tandem MS (MS/MS) experiment.
Significance in Research and Drug Development
The precise molecular weight is more than a simple physical constant; it is a cornerstone of chemical identity and purity that directly impacts research outcomes.
Confirmation of Synthesis: The primary application is to confirm that a chemical synthesis has produced the desired product. A match between the experimental and theoretical mass provides strong evidence of success.
Purity Assessment: The absence of unexpected ions in the mass spectrum indicates a high degree of sample purity. Contaminants or by-products would appear as additional peaks.
Quantitative Analysis: In techniques like quantitative LC-MS, the exact mass of the target analyte is used to configure the instrument for selective and sensitive detection, which is crucial for pharmacokinetic and metabolism studies.
Regulatory Compliance: For drug development professionals, accurate mass determination is a non-negotiable requirement for compound registration and submission to regulatory bodies like the FDA.
Conclusion
The molecular weight of [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetic acid has been established through both theoretical calculation and a detailed outline for experimental verification. The average molecular weight is 312.27 g/mol , and the monoisotopic mass is 312.06339 Da . High-resolution mass spectrometry, particularly ESI-MS, serves as the definitive method for confirming this value, providing confidence in the compound's identity and purity for all subsequent research and development activities.
References
PubChem. 5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxo-4H-chromen-3-yl 6-O-(6-deoxy-alpha-D-mannopyranosyl)-beta-D-glucopyranoside. National Center for Biotechnology Information. Available at: [Link].
PubChem. 2-(5-Hydroxy-4-oxo-2-phenylchromen-7-yl)oxyacetic acid. National Center for Biotechnology Information. Available at: [Link].
Cappello, A. R., et al. (2021). 2-Hydroxy-5-(3,5,7-trihydroxy-4-oxo-4H-chromen-2-yl)phenyl (E)-3-(4-hydroxy-3-methoxyphenyl)acrylate: Synthesis, In Silico Analysis and In Vitro Pharmacological Evaluation. MDPI. Available at: [Link].
Molbase. Acetic acid 5-hydroxy-2,3-dimethyl-4-oxo-4H-chromen-7-yl ester. Available at: [Link].
Molbase. acetic acid 3-(4-acetoxy-phenyl)-4-oxo-2-phenyl-4H-chromen-7-yl ester. Available at: [Link].
Chemistry LibreTexts. (2015). Measuring the Molecular Mass of Organic Compounds: Mass Spectrometry. Available at: [Link].
MDPI. (2024). Chrysin as a Bioactive Scaffold: Advances in Synthesis and Pharmacological Evaluation. Available at: [Link].
IUPAC. Atomic Weights of the Elements 2023. Available at: [Link].
Cuyckens, F., et al. (2018). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. MDPI. Available at: [Link].
Omonga, N., et al. (2020). Facile synthesis and biological evaluation of chrysin derivatives. ResearchGate. Available at: [Link].
IUPAC. (2018). Standard atomic weights of 14 chemical elements revised. Available at: [Link].
The Organic Chemistry Tutor. (2017). How To Calculate The Molar Mass of a Compound - Quick & Easy! YouTube. Available at: [Link].
Protocols.io. (2018). FLAVONOID PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS). Available at: [Link].
Najam Academy. (2022). How to calculate molecular mass and molecular weight? YouTube. Available at: [Link].
Commission on Isotopic Abundances and Atomic Weights. Standard Atomic Weights. IUPAC. Available at: [Link].
Jo, Y., et al. (2015). Molecular Weight Determination by Counting Molecules. ACS Publications. Available at: [Link].
MDPI. (2024). Chrysin: A Comprehensive Review of Its Pharmacological Properties and Therapeutic Potential. Available at: [Link].
Reddit. (2024). What method is used professionally to find the molecular weight of compounds? Available at: [Link].
ResearchGate. (2021). Chrysin: Pharmacological and therapeutic properties. Available at: [Link].
Seraglio, S. K. T., et al. (2021). Use of mass spectrometry as a tool for the search or identification of flavonoids in Urticaceae. Hoehnea. Available at: [Link].
IUPAC. (2020). Standard atomic weights of the elements 2020 (IUPAC Technical Report). OSTI.GOV. Available at: [Link].
LabRoots. (2022). Liquid Chromatography - Tandem Mass Spectrometry Discovery and Profiling of Anthocyanin Flavonoids. YouTube. Available at: [Link].
Wikipedia. Standard atomic weight. Available at: [Link].
Samarghandian, S., et al. (2017). Chrysin: Sources, beneficial pharmacological activities, and molecular mechanism of action. Journal of Functional Foods. Available at: [Link].
Benfenati, E., et al. (1991). Mass Spectrometric Studies of Flavonoids. ResearchGate. Available at: [Link].
An In-depth Technical Guide to [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetic acid and its Chemical Relatives
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetic acid, a member of the flavonoid family belon...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetic acid, a member of the flavonoid family belonging to the chromenone class. Given the limited direct research on this specific molecule, this guide synthesizes information from closely related analogues to offer insights into its chemical properties, potential synthesis, and prospective biological activities.
Chemical Identity and Nomenclature
[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetic acid is a structurally complex organic molecule. A comprehensive understanding begins with its various identifiers and synonyms, crucial for accurate database searches and literature review.
The Chromenone Core: A Privileged Scaffold in Medicinal Chemistry
The chromenone, or 4H-chromen-4-one, scaffold is a "privileged structure" in drug discovery. This is due to its prevalence in a wide array of pharmacologically active natural products and synthetic compounds. Chromenone derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5][6]
Structural Features and Reactivity
The reactivity of the chromenone core is influenced by the electron-withdrawing effect of the pyranone ring and the electron-donating or -withdrawing nature of its substituents. The presence of hydroxyl and carboxylic acid groups on [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetic acid suggests potential for further chemical modification and derivatization.
Synthesis Strategies for Chromenone Derivatives
Generalized Synthetic Workflow
A plausible synthetic route could involve the initial synthesis of the 5,7-dihydroxy-2-phenyl-4H-chromen-4-one (chrysin) core, followed by selective etherification at the 7-hydroxyl group with an appropriate two-carbon synthon bearing the carboxylic acid functionality.
Caption: A plausible synthetic pathway for [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetic acid.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a generalized procedure based on the synthesis of similar coumarin and chromenone derivatives and should be optimized for the specific target molecule.[4][7][8][9]
Synthesis of the Chrysin Core:
A mixture of phloroglucinol and ethyl benzoylacetate is heated in a suitable solvent (e.g., diphenyl ether) in the presence of a catalyst (e.g., a catalytic amount of iodine or a Lewis acid).
The reaction progress is monitored by thin-layer chromatography (TLC).
Upon completion, the reaction mixture is cooled, and the crude product is precipitated, filtered, and washed to yield 5,7-dihydroxy-2-phenyl-4H-chromen-4-one.
Selective Etherification:
The chrysin core is dissolved in a polar aprotic solvent (e.g., acetone or DMF).
A weak base (e.g., potassium carbonate) is added, followed by the dropwise addition of ethyl bromoacetate. The 7-hydroxyl group is generally more acidic and reactive than the 5-hydroxyl group, which is chelated to the adjacent carbonyl, allowing for selective alkylation.
The reaction mixture is stirred at room temperature or gentle heating until completion.
Hydrolysis:
The resulting ester is then hydrolyzed to the carboxylic acid using a base (e.g., sodium hydroxide in aqueous ethanol) followed by acidification with a mineral acid (e.g., hydrochloric acid).
The final product, [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetic acid, is collected by filtration and purified by recrystallization.
Analytical Characterization
The structural elucidation of the target compound would rely on a combination of spectroscopic techniques. Based on data from structurally similar compounds, the following spectral characteristics can be anticipated.[5][8]
Table 2: Anticipated Spectroscopic Data
Technique
Expected Observations
¹H NMR
Signals corresponding to the aromatic protons on the chromenone and phenyl rings, a singlet for the methylene protons of the oxyacetic acid moiety, and exchangeable protons for the hydroxyl and carboxylic acid groups.
¹³C NMR
Resonances for the carbonyl carbon, olefinic carbons of the pyranone ring, aromatic carbons, and the methylene and carboxyl carbons of the side chain.
IR Spectroscopy
Characteristic absorption bands for the O-H stretch (hydroxyl and carboxylic acid), C=O stretch (ketone and carboxylic acid), C=C stretch (aromatic), and C-O stretch (ether).
Mass Spectrometry
A molecular ion peak corresponding to the exact mass of the compound, along with characteristic fragmentation patterns.
Potential Biological Activities and Therapeutic Applications
While direct biological studies on [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetic acid are scarce, the broader class of chromenone and coumarin derivatives has been extensively investigated, revealing a wide range of pharmacological effects.
Antimicrobial and Antifungal Activity
Numerous coumarin and chromenone derivatives have demonstrated significant antimicrobial and antifungal properties.[4] The mechanism of action is often attributed to their ability to interfere with microbial cell wall synthesis, inhibit essential enzymes, or disrupt cell membrane integrity.
Anti-inflammatory Properties
Flavonoids, including chromenones, are well-documented for their anti-inflammatory effects. These are often mediated through the inhibition of pro-inflammatory enzymes and signaling pathways. For instance, some 2-phenyl-4H-chromen-4-one derivatives have been shown to suppress inflammation by inhibiting the TLR4/MAPK signaling pathway.[10]
Caption: Potential anti-inflammatory mechanism of chromenone derivatives via TLR4/MAPK pathway inhibition.
Anticancer and Cytotoxic Potential
Certain chromenone-linked triazole moieties have exhibited potent cytotoxic activity against various human cancer cell lines.[11] The proposed mechanisms often involve cell cycle arrest and the induction of apoptosis. The structural features of [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetic acid make it a candidate for investigation in this therapeutic area.
Future Directions and Research Perspectives
The lack of extensive research on [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetic acid presents a significant opportunity for further investigation. Key areas for future research include:
Definitive Synthesis and Characterization: Development and publication of a detailed, optimized synthetic protocol and comprehensive analytical data.
In-depth Biological Evaluation: Systematic screening against a panel of cancer cell lines, microbial strains, and inflammatory models to elucidate its specific biological activities.
Mechanistic Studies: Investigation into the precise molecular targets and signaling pathways modulated by this compound.
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives to identify key structural features for enhanced potency and selectivity.
References
Cacic, M., et al. (2006). Synthesis and Antimicrobial Activity of Some Derivatives on the Basis (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. Molecules, 11(2), 134-147. Available at: [Link]
Di Micco, S., et al. (2019). 2-Hydroxy-5-(3,5,7-trihydroxy-4-oxo-4H-chromen-2-yl)phenyl (E)-3-(4-hydroxy-3-methoxyphenyl)acrylate: Synthesis, In Silico Analysis and In Vitro Pharmacological Evaluation. Molecules, 24(20), 3738. Available at: [Link]
Kysil, M. S., et al. (2020). 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic Acid. Molbank, 2020(4), M1161. Available at: [Link]
Cacic, M., et al. (2012). Design and Synthesis of Some Thiazolidin-4-ones Based on (7-Hydroxy-2-oxo-2H-chromen-4-yl) Acetic Acid. Molecules, 17(11), 13474-13491. Available at: [Link]
Cacic, M., et al. (2012). Design and Synthesis of Some Thiazolidin-4-ones Based on (7-Hydroxy-2-oxo-2H-chromen-4-yl) Acetic Acid. National Center for Biotechnology Information. Available at: [Link]
Wang, Y., et al. (2022). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 249-257. Available at: [Link]
Di Micco, S., et al. (2019). 2-Hydroxy-5-(3,5,7-trihydroxy-4-oxo-4H-chromen-2-yl)phenyl (E)-3-(4-hydroxy-3-methoxyphenyl)acrylate: Synthesis, In Silico Analysis and In Vitro Pharmacological Evaluation. ResearchGate. Available at: [Link]
Zarghi, A., & Kakhki, S. (2015). Design, Synthesis, and Biological Evaluation of New 2-Phenyl-4H-chromen-4-one Derivatives as Selective Cyclooxygenase-2 Inhibitors. Scientia Pharmaceutica, 83(1), 15-26. Available at: [Link]
Cacic, M., et al. (2006). Synthesis and antimicrobial activity of some derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide. PubMed. Available at: [Link]
Kumar, A., et al. (2019). Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents. PubMed. Available at: [Link]
Kumar, A., et al. (2021). Design, synthesis and biological evaluation of 2-Phenyl-4H-chromen-4-one derivatives as polyfunctional compounds against Alzheimer's disease. ResearchGate. Available at: [Link]
Sree, G. S., & Sridhar, S. (2013). In Silico Drug Design and Analysis of 4-Phenyl-4h-Chromene Derivatives as Anticancer and Anti-Inflammatory Agents. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 50-54. Available at: [Link]
Natural sources of chromone and chromanone compounds
An In-depth Technical Guide to the Natural Sources of Chromone and Chromanone Compounds Introduction: The Privileged Scaffolds of Nature Chromones (4H-1-benzopyran-4-ones) and their saturated analogues, chromanones (2,3-...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Natural Sources of Chromone and Chromanone Compounds
Introduction: The Privileged Scaffolds of Nature
Chromones (4H-1-benzopyran-4-ones) and their saturated analogues, chromanones (2,3-dihydro-1-benzopyran-4-ones), represent a significant class of oxygen-containing heterocyclic compounds. Ubiquitous in nature, these benzo-γ-pyrone structures are recognized as "privileged scaffolds" in medicinal chemistry.[1][2][3] This designation stems from their ability to serve as versatile templates for designing therapeutic molecules that can interact with a wide range of biological targets.[4] Natural products have historically been a cornerstone of pharmacotherapy, offering a chemical diversity that often surpasses synthetic libraries.[3] Chromones and chromanones isolated from natural sources are no exception, exhibiting a vast array of pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and antitumor properties.[1][3][5]
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the natural occurrence of chromone and chromanone compounds. It delves into their distribution across various biological kingdoms, explores their biosynthetic origins, summarizes their significant pharmacological activities, and details the modern methodologies employed for their extraction, isolation, and structural elucidation.
Part 1: The Widespread Occurrence of Chromones and Chromanones in Nature
Chromones and chromanones are widely distributed secondary metabolites, playing crucial roles in their host organisms, from growth regulation and photosynthesis to protection against pathogens and UV radiation.[1] Their primary sources are plants and fungi, with some occurrences in bacteria and lichens.
Plant Kingdom: A Rich Reservoir
The plant kingdom is the most prolific source of chromone and chromanone derivatives. These compounds are found in various parts of the plant, including roots, stems, leaves, flowers, and seeds. Their distribution is particularly concentrated within specific botanical families.
Key Plant Families:
Asphodelaceae: The genus Aloe is famous for its chromone C-glycosides, most notably aloesin, which is investigated for its potent anti-inflammatory and tyrosinase inhibitory activities.[6]
Fabaceae (Legume Family): This large family is a significant source of various chromone structures.[6]
Thymelaeaceae: Plants from this family, such as the Aquilaria species (agarwood), are known to produce a variety of chromone derivatives.[1]
Apiaceae, Asteraceae, and Myrtaceae: These families also contribute to the vast structural diversity of known chromone glycosides.[6]
Table 1: Selected Chromone and Chromanone Compounds from Plant Sources
Fungi, including terrestrial and marine-derived species, are another major source of structurally unique chromones and chromanones.[1][2] Fungal metabolites often possess complex architectures and potent bioactivities, making them a key target in natural product discovery. Endophytic fungi, which live within plant tissues, and fungi associated with marine invertebrates like sponges, are particularly rich sources.[1][7]
Key Fungal Genera:
Aspergillus : Various species of this genus are known to produce novel chromone compounds.[1]
Penicillium : This genus, especially marine-derived strains, has yielded diverse chromone derivatives with interesting antibacterial properties.[7]
ArthriniumandMycosphaerella : These genera have also been identified as producers of chromone and chromanone compounds.[1]
Table 2: Selected Chromone and Chromanone Compounds from Fungal Sources
While less common, other organisms also contribute to the pool of natural chromones. Actinobacteria, particularly species from the genus Streptomyces, produce chromone alkaloid aminoglycosides which have shown potent antitumor and antimicrobial activities.[6] Lichens are another source that has been reported to contain chromone glycosides.[6]
Part 2: The Biosynthetic Blueprint of Chromones
Understanding the biosynthesis of natural products provides critical insights into their structural origins and enables pathways for bioengineering. Chromones are primarily biosynthesized via the polyketide pathway (also known as the acetic acid pathway).[6]
The causality behind this pathway lies in the organism's use of simple, readily available precursor molecules (acetyl-CoA and malonyl-CoA) to build complex aromatic structures. The process involves a series of decarboxylative condensation reactions catalyzed by a multi-enzyme complex, a Polyketide Synthase (PKS).
Core Biosynthetic Steps:
Initiation: The pathway typically starts with an acetyl-CoA "starter" unit.
Elongation: Multiple malonyl-CoA "extender" units are sequentially added. For many simple chromones, a total of five acetate-derived units are condensed.[6]
Cyclization: The resulting linear polyketide chain undergoes intramolecular cyclization reactions to form the aromatic ring system. A key enzyme, Pentaketide Chromone Synthase (PCS) , catalyzes the formation of the pentaketide chromone (e.g., 5,7-dihydroxy-2-methylchromone) from five condensation steps, followed by a Claisen cyclization.[6]
Modification: The core chromone scaffold is then subjected to various tailoring reactions (e.g., glycosylation, methylation, prenylation) by other enzymes to produce the vast diversity of derivatives found in nature.
More complex structures, such as aloesone found in Aloe species, are formed via a heptaketide pathway, demonstrating the modularity and adaptability of this biosynthetic machinery.[6]
Caption: Generalized polyketide pathway for chromone biosynthesis.
Part 3: Pharmacological Activities and Therapeutic Potential
The structural diversity of natural chromones and chromanones translates into a broad spectrum of biological activities, making them attractive candidates for drug discovery programs.[1][4]
Antioxidant and Anti-inflammatory Activity: Many chromones are potent antioxidants, capable of scavenging free radicals. Their anti-inflammatory effects are also well-documented. For instance, a chromone from Aloe species has shown topical anti-inflammatory activity comparable to hydrocortisone.[6]
Antimicrobial and Antiviral Activity: Numerous chromone derivatives exhibit significant activity against a range of pathogens. Uncinosides A and B, isolated from Selaginella uncinata, showed potent activity against the respiratory syncytial virus (RSV).[6] GKK1032B from a marine fungus inhibits the growth of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[7]
Antitumor Activity: This is one of the most extensively studied properties of chromones. They can exert antitumor effects through various mechanisms, including inducing cytotoxicity, inhibiting metastasis and angiogenesis, and modulating the immune system.[5] Secalonic acid A, isolated from Penicillium erubescens, is a known example with antitumor properties.[7]
Enzyme Inhibition: Chromones have been identified as inhibitors of several key enzymes. Aloesin and its analogues inhibit tyrosinase, an enzyme involved in melanin production, giving them applications in cosmetics for treating hyperpigmentation.[6] Macrolobin is a remarkable inhibitor of acetylcholinesterase, an important target in Alzheimer's disease therapy.[6]
Table 3: Pharmacological Profile of Selected Natural Chromones
Part 4: A Methodological Guide to Chromone Research
The discovery and development of chromone-based drugs rely on a systematic workflow encompassing extraction, isolation, and structural elucidation. The choice of methodology is critical for preserving the integrity of the natural compound and ensuring accurate characterization.
Extraction and Isolation Workflow
The primary goal of extraction is to efficiently remove the target compounds from the complex biomass of the source organism. This is followed by purification to isolate the individual molecules.
General Extraction Principles:
Solvent extraction is the most common method, operating on the principle of "like dissolves like." The choice of solvent is paramount and depends on the polarity of the target chromones.
Solvents: A gradient of solvents from non-polar (e.g., hexane) to polar (e.g., ethanol, methanol, water) is often used to sequentially extract compounds of different polarities.
Techniques: Conventional methods include maceration (soaking at room temperature) and reflux extraction (heating with a solvent).[9] Modern, more efficient techniques include Microwave-Assisted Extraction (MAE) and Pressurized Liquid Extraction (PLE), which offer reduced solvent consumption and shorter extraction times.[9]
Isolation and Purification:
The crude extract is a complex mixture that requires further separation. This is almost exclusively achieved through chromatography.
Initial Fractionation: The crude extract is often subjected to liquid-liquid partitioning or column chromatography (e.g., using silica gel or Sephadex) to separate it into simpler fractions.
Fine Purification: High-Performance Liquid Chromatography (HPLC), particularly preparative HPLC, is the gold standard for isolating pure compounds from these fractions.
Synthesis of [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetic Acid: An Application and Protocol Guide
Introduction [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetic acid, a derivative of the naturally occurring flavonoid chrysin (5,7-dihydroxyflavone), belongs to a class of compounds known as flavone acetic acids. Fl...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetic acid, a derivative of the naturally occurring flavonoid chrysin (5,7-dihydroxyflavone), belongs to a class of compounds known as flavone acetic acids. Flavonoids, in general, are widely recognized for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities.[1] The modification of the chrysin scaffold, particularly at the 7-hydroxyl group, has been a strategic approach in medicinal chemistry to enhance its bioavailability and modulate its biological activity.[2][3]
The introduction of an acetic acid moiety at the 7-position creates a molecule with altered polarity and potential for new biological interactions. This guide provides a detailed, two-step synthesis protocol for [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetic acid, starting from commercially available chrysin. The synthesis involves a selective O-alkylation of the more reactive 7-hydroxyl group, followed by the hydrolysis of the resulting ester intermediate. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details and the chemical rationale behind the procedural steps.
Synthetic Strategy
The synthesis of the target compound is achieved through a two-step process. The first step is a nucleophilic substitution reaction, specifically a Williamson ether synthesis, and the second step is a standard ester hydrolysis.
Step 1: Selective O-Alkylation of Chrysin. The key to this synthesis is the regioselective alkylation of the 7-hydroxyl group of chrysin. The hydroxyl group at the C-5 position is significantly less reactive due to its involvement in a strong intramolecular hydrogen bond with the carbonyl group at C-4. This chelation effect leaves the 7-hydroxyl group as the more nucleophilic site for reaction with an electrophile. In this protocol, an alkyl bromoacetate (methyl or ethyl bromoacetate) is used as the alkylating agent in the presence of a weak base, such as potassium carbonate (K₂CO₃), which acts as a proton scavenger.
Step 2: Hydrolysis of the Ester Intermediate. The resulting ester, methyl or ethyl [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate, is then hydrolyzed to the final carboxylic acid product. This is typically achieved through saponification using a base like sodium hydroxide or lithium hydroxide, followed by acidification to protonate the carboxylate salt.
The overall synthetic pathway is illustrated in the diagram below.
Caption: Overall synthetic pathway for [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetic acid.
Experimental Protocols
Materials and Reagents
Reagent/Material
Grade
Supplier
Chrysin (5,7-dihydroxy-2-phenyl-4H-chromen-4-one)
≥98%
Commercially Available
Methyl 2-bromoacetate
≥98%
Commercially Available
Potassium Carbonate (K₂CO₃), anhydrous
≥99%
Commercially Available
Dimethylformamide (DMF), anhydrous
≥99.8%
Commercially Available
Ethyl acetate
ACS Grade
Commercially Available
Methanol
ACS Grade
Commercially Available
Sodium Hydroxide (NaOH)
ACS Grade
Commercially Available
Hydrochloric Acid (HCl), concentrated
ACS Grade
Commercially Available
Anhydrous Magnesium Sulfate (MgSO₄)
ACS Grade
Commercially Available
Deionized Water
In-house
Protocol 1: Synthesis of Methyl [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate (Intermediate)
This protocol is adapted from the procedure described by Al-Oudat et al. (2019) for the selective alkylation of chrysin.[4]
Workflow Diagram:
Caption: Experimental workflow for the O-alkylation of chrysin.
Step-by-Step Procedure:
Reaction Setup:
To a round-bottom flask, add chrysin (1.0 g, 3.93 mmol) and anhydrous potassium carbonate (1.63 g, 11.8 mmol, 3 equivalents).
Add 20 mL of anhydrous dimethylformamide (DMF) and stir the suspension.
Cool the flask to 0°C using an ice/water bath.
Addition of Alkylating Agent:
Slowly add methyl 2-bromoacetate (0.37 mL, 3.93 mmol, 1 equivalent) dropwise to the cooled suspension over 5-10 minutes.
Ensure the temperature remains at 0°C during the addition.
Reaction:
Stir the reaction mixture at 0°C for 3 hours.
Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable solvent system (e.g., 5% methanol in chloroform).
Work-up:
Once the reaction is complete, dilute the mixture with ethyl acetate (35 mL).
Wash the organic layer with deionized water (2 x 35 mL).
Combine the aqueous layers and back-extract with ethyl acetate (2 x 35 mL).
Combine all organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous magnesium sulfate (MgSO₄).
Purification:
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the residue by flash column chromatography on silica gel, eluting with a gradient of methanol in chloroform (e.g., starting from 100% chloroform and gradually increasing to 5% methanol) to afford the desired product as a pale yellow powder.[4] An alternative workup involves pouring the reaction mixture into ice/water to precipitate the product, which can then be filtered and washed.[4]
Protocol 2: Synthesis of [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetic Acid (Final Product)
This protocol outlines the hydrolysis of the methyl ester intermediate to the final carboxylic acid.
Step-by-Step Procedure:
Reaction Setup:
Dissolve the methyl [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate (1.0 g, 3.06 mmol) in a mixture of methanol (20 mL) and water (10 mL) in a round-bottom flask.
To this solution, add sodium hydroxide (0.24 g, 6.12 mmol, 2 equivalents).
Reaction:
Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
Work-up and Purification:
Remove the methanol under reduced pressure.
Dilute the remaining aqueous solution with water (20 mL).
Cool the solution in an ice bath and acidify to pH 2-3 by the slow addition of 1 M hydrochloric acid (HCl).
A precipitate will form. Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.
Collect the solid product by vacuum filtration.
Wash the solid with cold deionized water and dry under vacuum to yield [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetic acid as a solid.
Characterization of the Final Product
The identity and purity of the synthesized [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetic acid should be confirmed by standard analytical techniques.
Property
Value
Molecular Formula
C₁₇H₁₂O₆
Molecular Weight
312.27 g/mol
Appearance
Off-white to yellow solid
Solubility
Soluble in DMSO and DMF
Expected Analytical Data:
¹H NMR (DMSO-d₆, 400 MHz): The expected proton NMR spectrum would show characteristic signals for the flavone backbone, the methylene protons of the acetic acid moiety, and the carboxylic acid proton. Based on similar structures, the following approximate chemical shifts (δ, ppm) can be anticipated: a singlet for the C-5 hydroxyl proton (~12.9 ppm), signals for the aromatic protons of the B-ring and A-ring, a singlet for the C-3 proton of the chromone ring (~6.9 ppm), a singlet for the O-CH₂ protons (~4.8 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm).
¹³C NMR (DMSO-d₆, 101 MHz): The carbon NMR spectrum should show signals corresponding to all 17 carbons in the molecule, including the carbonyls of the chromone and the carboxylic acid.
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in negative mode should show a prominent ion corresponding to [M-H]⁻ at m/z ≈ 311.05.
Conclusion
This guide provides a comprehensive and detailed protocol for the synthesis of [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetic acid. By following these procedures, researchers can reliably produce this chrysin derivative for further investigation into its biological properties and potential therapeutic applications. The provided rationale for each step and the expected characterization data serve to ensure the successful and verifiable synthesis of the target compound.
References
Al-Oudat, N., et al. (2019). Design, synthesis, and biologic evaluation of novel chrysin derivatives as cytotoxic agents and caspase-3/7 activators. BMC Chemistry, 13(1), 1-15. Available at: [Link]
Pushpavalli, G., et al. (2010). Simple synthetic processes for chrysin, norwogonin and their derivatives. International Journal of Research in Ayurveda & Pharmacy, 1(1), 225-233.
PubChem. (n.d.). 2-(5-Hydroxy-4-oxo-2-phenylchromen-7-yl)oxyacetic acid. National Center for Biotechnology Information. Retrieved from [Link]
Gromov, A. V., et al. (2018). Synthesis of amino-acid derivatives of chrysin.
Li, W., et al. (2009). Synthesis of C(7) modified chrysin derivatives designing to inhibit beta-ketoacyl-acyl carrier protein synthase III (FabH) as antibiotics. Bioorganic & Medicinal Chemistry, 17(17), 6264-6271.
Panda, A. K., et al. (2010). Simple synthetic processes for chrysin, norwogonin and their derivatives. ResearchGate. Available at: [Link]
Al-Oudat, N., et al. (2019). Design, synthesis, and biologic evaluation of novel chrysin derivatives as cytotoxic agents and caspase-3/7 activators. National Institutes of Health. Available at: [Link]
Thirugnanasambantham, P., et al. (1990). Analgesic activity of certain flavone derivatives: A structure-activity study. Journal of Ethnopharmacology, 28(2), 207-214.
Li, W., et al. (2021). Chrysin as a Bioactive Scaffold: Advances in Synthesis and Pharmacological Evaluation. International Journal of Molecular Sciences, 22(16), 8833.
Kumari, S., et al. (2022). Unlocking the potential of natural products: A comprehensive review of chrysin derivatives and their biological activities. Journal of Molecular Structure, 1265, 133418.
Application Notes and Protocols for [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetic acid in Anticancer Research
Introduction: A Promising Flavonoid Derivative in Oncology Research [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetic acid, a synthetic derivative of the naturally occurring flavonoid chrysin (5,7-dihydroxyflavone),...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: A Promising Flavonoid Derivative in Oncology Research
[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetic acid, a synthetic derivative of the naturally occurring flavonoid chrysin (5,7-dihydroxyflavone), represents a molecule of significant interest in the field of anticancer drug discovery.[1][2] Chrysin itself has demonstrated a wide array of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[2] However, its clinical utility has been hampered by poor aqueous solubility and limited bioavailability.[2][3] The derivatization of chrysin at the 7-hydroxyl group to yield [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetic acid is a strategic chemical modification aimed at improving its physicochemical properties and enhancing its therapeutic potential.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetic acid in anticancer studies. It provides an in-depth overview of its potential mechanisms of action, detailed protocols for in vitro evaluation, and insights into the causality behind experimental choices, thereby empowering researchers to effectively investigate its therapeutic promise. The chromene scaffold, a core component of this compound, has been associated with a diverse range of biological activities, including antitumor and anti-inflammatory properties, making its derivatives attractive templates for the development of novel therapeutic agents.[4]
Underlying Rationale and Putative Mechanisms of Action
The anticancer activity of chrysin and its derivatives is multifaceted, involving the modulation of several key cellular processes that are often dysregulated in cancer.[5] While the specific molecular targets of [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetic acid are still under active investigation, research on analogous compounds provides a strong foundation for hypothesizing its mechanisms of action.
1. Induction of Apoptosis: A primary mechanism by which many anticancer agents exert their effects is through the induction of programmed cell death, or apoptosis.[6][7][8] Chrysin and its derivatives have been shown to trigger apoptosis in various cancer cell lines.[5] This process is often mediated by the activation of caspase cascades and the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family.[9] It is plausible that [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetic acid induces apoptosis by similar pathways, making the assessment of apoptotic markers a critical step in its evaluation.
2. Cell Cycle Arrest: Uncontrolled cell proliferation is a hallmark of cancer. Many chemotherapeutic agents function by arresting the cell cycle at specific checkpoints, thereby preventing cancer cells from dividing. Chrysin derivatives have been observed to cause cell cycle arrest, often at the G2/M transition phase.[9] This suggests that [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetic acid may inhibit cancer cell proliferation by interfering with the machinery that governs cell cycle progression.
3. Inhibition of Metastasis and Angiogenesis: The spread of cancer to distant organs (metastasis) is a major cause of cancer-related mortality. This process involves the degradation of the extracellular matrix by enzymes such as matrix metalloproteinases (MMPs).[10] Certain chromene derivatives have been shown to inhibit the expression of MMPs, thereby potentially impeding cancer cell invasion and metastasis.[10] Furthermore, chrysin has been reported to possess anti-angiogenic properties, which could restrict tumor growth by limiting the formation of new blood vessels that supply nutrients to the tumor.[5]
4. Modulation of Signaling Pathways: The anticancer effects of flavonoids are often attributed to their ability to modulate intracellular signaling pathways that are crucial for cancer cell survival and proliferation. For instance, derivatives of the 4H-chromen-4-one scaffold have been investigated as inhibitors of BRAF kinase, a key component of the MAPK/ERK signaling pathway that is frequently mutated in melanoma.[11] Additionally, some chromene derivatives have been found to downregulate the TNFα-extracellular signal-regulated kinase (ERK)/early growth response 1 (EGR-1) signaling axis, leading to the suppression of MMP9 expression in breast cancer cells.[10] The Hedgehog signaling pathway, which is aberrantly activated in several cancers, has also been identified as a potential target for chromene-based compounds.[12][13]
Experimental Protocols for In Vitro Evaluation
The following protocols provide a framework for the systematic evaluation of the anticancer properties of [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetic acid. It is imperative to include appropriate positive and negative controls in all experiments to ensure the validity of the results.
Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product, the absorbance of which can be quantified spectrophotometrically.
Cancer cell lines of interest (e.g., MCF-7 breast cancer, HCT-116 colon cancer, A375 melanoma)
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
MTT solution (5 mg/mL in PBS)
Dimethyl sulfoxide (DMSO)
96-well plates
Multichannel pipette
Microplate reader
Procedure:
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
Compound Treatment: Prepare a stock solution of [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetic acid in DMSO. Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include wells with medium and DMSO alone as a vehicle control.
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability using the following formula:
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Causality and Validation: This assay provides a quantitative measure of the compound's cytotoxic or cytostatic effects. A dose- and time-dependent decrease in cell viability suggests a direct impact on cell health. The inclusion of a vehicle control is crucial to differentiate the compound's effect from any potential toxicity of the solvent.
Protocol 2: Assessment of Apoptosis by Annexin V-FITC/Propidium Iodide (PI) Staining
Principle: During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells when conjugated to a fluorescent dye like FITC. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity. Flow cytometry analysis of cells stained with both Annexin V-FITC and PI allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.
Cell Treatment: Seed cells in 6-well plates and treat with [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetic acid at its IC₅₀ concentration (determined from the MTT assay) for 24 or 48 hours. Include an untreated control.
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells in the supernatant.
Cell Staining: Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
Add 400 µL of 1X Binding Buffer to each tube.
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour of staining.
Data Analysis:
Live cells: Annexin V-negative and PI-negative
Early apoptotic cells: Annexin V-positive and PI-negative
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
Necrotic cells: Annexin V-negative and PI-positive
Causality and Validation: An increase in the population of Annexin V-positive cells following treatment provides strong evidence that the compound induces apoptosis. This method allows for the quantitative analysis of different stages of cell death.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Principle: PI is a fluorescent intercalating agent that binds to DNA. The amount of PI fluorescence is directly proportional to the amount of DNA within a cell. By staining a population of cells with PI and analyzing them by flow cytometry, one can determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Cell Treatment: Treat cells with the compound as described in Protocol 2.
Cell Fixation: Harvest the cells and wash them with PBS. Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
Cell Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
Flow Cytometry Analysis: Analyze the cells by flow cytometry.
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate a histogram of DNA content and quantify the percentage of cells in each phase of the cell cycle.
Causality and Validation: An accumulation of cells in a specific phase of the cell cycle (e.g., G2/M) following treatment indicates that the compound interferes with cell cycle progression at that checkpoint.
Note: The IC₅₀ values for the target compound and reference compound need to be experimentally determined.
Visualizing Putative Signaling Pathways and Experimental Workflows
Caption: Putative signaling pathways affected by the compound.
Caption: Experimental workflow for in vitro anticancer evaluation.
Conclusion and Future Directions
[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetic acid holds considerable promise as a lead compound for the development of novel anticancer therapeutics. The protocols and conceptual framework provided herein offer a robust starting point for its comprehensive preclinical evaluation. Future studies should aim to elucidate its precise molecular targets and signaling pathways using techniques such as western blotting for key protein expression, and to assess its efficacy and safety in in vivo animal models of cancer. The exploration of its potential synergistic effects with existing chemotherapeutic agents could also open new avenues for combination therapies.
References
Zheng, Y.-Z., et al. (2021). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1333-1342. [Link]
Kumar, S., et al. (2013). In Silico Drug Design and Analysis of 4-Phenyl-4h-Chromene Derivatives as Anticancer and Anti-Inflammatory Agents. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 50-54. [Link]
Martínez-Pérez, C., et al. (2021). Discovery of Highly Functionalized 5-hydroxy-2H-pyrrol-2-ones That Exhibit Antiestrogenic Effects in Breast and Endometrial Cancer Cells and Potentiate the Antitumoral Effect of Tamoxifen. Molecules, 26(11), 3328. [Link]
Prantner, D., et al. (2013). Anti-cancer flavonoids are mouse selective STING agonists. eLife, 2, e00718. [Link]
O'Flaherty, J. T., et al. (2005). 5-Oxo-ETE analogs and the proliferation of cancer cells. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1736(2), 153-164. [Link]
Wang, Z., et al. (2014). Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one Derivatives as Potent Mnk2 Inhibitors: Synthesis, SAR Analysis and Biological Evaluation. ChemistryOpen, 3(4), 143-150. [Link]
Li, Y., et al. (2016). Synthesis and Anticancer Study of Novel 4H-Chromen Derivatives. Anti-Cancer Agents in Medicinal Chemistry, 16(10), 1335-1342. [Link]
Nagy, V., et al. (2020). Synthesis and In Vitro Anticancer Evaluation of Novel Chrysin and 7-Aminochrysin Derivatives. Molecules, 25(4), 882. [Link]
G, S., & R, S. (2024). Computational investigation of naturally occurring anticancer agents in regulating Hedgehog pathway proteins. Journal of Biomolecular Structure and Dynamics, 42(1), 1-17. [Link]
Kim, J. H., et al. (2020). A Novel Synthetic Compound (E)-5-((4-oxo-4H-chromen-3-yl)methyleneamino)-1-phenyl-1H-pyrazole-4-carbonitrile Inhibits TNFα-Induced MMP9 Expression via EGR-1 Downregulation in MDA-MB-231 Human Breast Cancer Cells. International Journal of Molecular Sciences, 21(14), 5057. [Link]
Singh, I., et al. (2022). Improving Anticancer Activity of Chrysin using Tumor Microenvironment pH-Responsive and Self-Assembled Nanoparticles. ACS Omega, 7(18), 15876-15887. [Link]
El-Sayed, M. A. A., et al. (2002). Synthesis and Antimicrobial Activity of Some Derivatives on the Basis (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. Molecules, 7(3), 322-331. [Link]
Hosseini, S. M., et al. (2019). The chromene derivative 4-Clpgc inhibits cell proliferation and induces apoptosis in the K562 cell line. Molecular Biology Reports, 46(6), 6139-6149. [Link]
Wang, Y., et al. (2020). The Effects of Hedgehog Signaling Pathway on the Proliferation and Apoptosis of Melanoma Cells. Dermatology Research and Practice, 2020, 8870831. [Link]
Kashyap, D., et al. (2023). Chrysin as a Bioactive Scaffold: Advances in Synthesis and Pharmacological Evaluation. Molecules, 28(15), 5824. [Link]
Marques, C., et al. (2013). Cell wall dynamics modulate acetic acid-induced apoptotic cell death of Saccharomyces cerevisiae. Microbial Cell, 1(1), 20-31. [Link]
Ribeiro, G. F., et al. (2006). Characterization of DNA Damage in Yeast Apoptosis Induced by Hydrogen Peroxide, Acetic Acid, and Hyperosmotic Shock. Molecular Biology of the Cell, 17(10), 4584-4591. [Link]
Sancilio, S., et al. (2022). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. International Journal of Molecular Sciences, 23(19), 11822. [Link]
Singh, I., et al. (2022). Improving Anticancer Activity of Chrysin using Tumor Microenvironment pH-Responsive and Self-Assembled Nanoparticles. ACS Omega, 7(18), 15876-15887. [Link]
Batinic-Haberle, I., et al. (2021). H2O2-Driven Anticancer Activity of Mn Porphyrins and the Underlying Molecular Pathways. Oxidative Medicine and Cellular Longevity, 2021, 6653790. [Link]
Kumar, V., et al. (2023). Advancements and recent explorations of anti-cancer activity of chrysin: from molecular targets to therapeutic perspective. Journal of Cancer Research and Clinical Oncology, 149(1), 1-27. [Link]
Desai, K. R., et al. (2010). Design and Synthesis of Some Thiazolidin-4-ones Based on (7-Hydroxy-2-oxo-2H-chromen-4-yl) Acetic Acid. E-Journal of Chemistry, 7(4), 1333-1339. [Link]
Application Note: Quantitative Analysis of Phenyl-Containing Acids in Biological Samples by UPLC-MS/MS
Abstract This application note provides a comprehensive guide for the quantitative analysis of phenyl-containing acids in biological matrices, such as plasma and urine, using Ultra-Performance Liquid Chromatography coupl...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note provides a comprehensive guide for the quantitative analysis of phenyl-containing acids in biological matrices, such as plasma and urine, using Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). Phenyl-containing acids are critical metabolites derived from dietary sources, host metabolism of aromatic amino acids like phenylalanine, and gut microbial activity.[1][2] Their concentrations in biological fluids can serve as important biomarkers for various physiological and pathological states, including inborn errors of metabolism, gut dysbiosis, and drug metabolism studies.[3][4][5] This document outlines detailed protocols for sample preparation, optimized UPLC separation, and sensitive MS/MS detection, along with guidelines for method validation. The methodologies described herein are designed to provide high sensitivity, specificity, and throughput for researchers in clinical diagnostics, pharmacology, and metabolic research.
Introduction
Phenyl-containing acids, such as phenylacetic acid (PAA), 3-phenylpropionic acid (PPA), and phenylbutyric acid (PBA), are a class of organic acids that play significant roles in human health and disease.[1][6] For instance, PAA is a key metabolite of phenylalanine and its accumulation can be indicative of certain metabolic disorders.[4] Furthermore, the gut microbiome is a major contributor to the production of various phenyl-containing acids, which can influence host physiology, including hepatic drug metabolism and insulin sensitivity.[1][2] Given their clinical and biological relevance, robust and sensitive analytical methods are essential for their accurate quantification in complex biological samples.
UPLC-MS/MS has emerged as the gold standard for this application due to its superior separation efficiency, sensitivity, and specificity.[7][8] This technique allows for the precise measurement of low-level analytes in intricate matrices by combining the high-resolution separation of UPLC with the definitive identification and quantification capabilities of tandem mass spectrometry.
This guide details a validated UPLC-MS/MS workflow for the analysis of phenyl-containing acids, providing researchers with the necessary protocols to implement this powerful analytical technique in their own laboratories.
Experimental Workflow Overview
The overall experimental workflow for the UPLC-MS/MS analysis of phenyl-containing acids is a multi-step process that requires careful attention to detail at each stage to ensure data quality and reproducibility. The process begins with sample collection and preparation, followed by instrumental analysis and data processing.
Caption: High-level overview of the UPLC-MS/MS analytical workflow.
Part 1: Sample Preparation
The primary objective of sample preparation is to extract the phenyl-containing acids from the biological matrix while removing interfering substances like proteins and phospholipids that can compromise the analytical results.[9] The choice of method depends on the sample type and the specific analytes of interest.
Internal Standard Selection
For accurate quantification, the use of a suitable internal standard (IS) is crucial to correct for variations in sample preparation and instrument response. The ideal IS is a stable, isotopically labeled analog of the analyte (e.g., deuterated phenylacetic acid).[6][8] If a labeled analog is not available, a structurally similar compound with comparable extraction and ionization properties can be used.
Protein Precipitation (PPT) for Plasma/Serum Samples
Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from plasma or serum samples.[10]
Rationale: This technique is widely used for its simplicity and high-throughput capability.[10][11] Acetonitrile is a common choice of solvent as it efficiently precipitates proteins while keeping the acidic analytes in solution.[12]
Protocol:
Aliquot 100 µL of plasma or serum into a microcentrifuge tube.
Add 300 µL of ice-cold acetonitrile containing the internal standard.
Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
Reconstitute the residue in 100 µL of the initial mobile phase.
Liquid-Liquid Extraction (LLE) for Urine Samples
LLE is an effective method for extracting organic acids from urine, offering a cleaner extract compared to simple dilution.[3]
Rationale: Acidification of the urine sample protonates the carboxylic acid groups of the phenyl-containing acids, increasing their hydrophobicity and facilitating their partitioning into an immiscible organic solvent like ethyl acetate.[3][13]
Protocol:
Aliquot 200 µL of urine into a glass tube.
Add the internal standard.
Acidify the sample to a pH of approximately 2-3 with 1 M HCl.
Add 1 mL of ethyl acetate.
Vortex for 2 minutes to ensure efficient extraction.
Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
Transfer the upper organic layer to a clean tube.
Repeat the extraction (steps 4-7) for a second time and combine the organic extracts.
Evaporate the combined organic extracts to dryness under nitrogen.
Reconstitute the residue in 100 µL of the initial mobile phase.
Solid-Phase Extraction (SPE)
For even cleaner extracts, particularly for complex matrices or when lower detection limits are required, SPE can be employed.[14]
Rationale: SPE provides a more selective extraction by utilizing specific interactions between the analytes and a solid sorbent.[14][15] Anion exchange or reversed-phase sorbents are commonly used for acidic compounds.
Part 2: UPLC-MS/MS Analysis
UPLC Conditions
The goal of the chromatographic separation is to resolve the target analytes from each other and from any remaining matrix components to minimize ion suppression and ensure accurate quantification.
Rationale: A C18 or a Phenyl stationary phase is typically effective for separating phenyl-containing acids.[16] Phenyl columns can offer enhanced retention and selectivity for aromatic compounds through π-π interactions.[16][17] A gradient elution with an acidified aqueous mobile phase and an organic modifier like acetonitrile or methanol allows for the efficient elution of compounds with varying polarities. The addition of a small amount of acid (e.g., formic acid) to the mobile phase is critical for maintaining the analytes in their protonated form, leading to better peak shapes and retention on reversed-phase columns.[16]
Parameter
Recommended Setting
Column
Acquity UPLC BEH C18 or Phenyl (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Flow Rate
0.4 mL/min
Column Temperature
40 °C
Injection Volume
5 µL
Gradient
5-95% B over 5 minutes (example, optimize as needed)
MS/MS Conditions
Tandem mass spectrometry is operated in the Multiple Reaction Monitoring (MRM) mode for its high selectivity and sensitivity.[6]
Rationale: Phenyl-containing acids readily form [M-H]⁻ ions in negative electrospray ionization (ESI) mode. In the MRM experiment, the precursor ion (the deprotonated molecule) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly specific transition provides excellent selectivity and reduces chemical noise.
Example MRM Transitions:
Compound
Precursor Ion (m/z)
Product Ion (m/z)
Collision Energy (eV)
Phenylacetic Acid (PAA)
135.1
91.1
15
3-Phenylpropionic Acid (PPA)
149.1
105.1
12
Phenylbutyric Acid (PBA)
163.1
119.1
10
d7-Phenylacetic Acid (IS)
142.1
98.1
15
Note: The optimal collision energies should be determined experimentally for the specific instrument being used.
Caption: Principle of Multiple Reaction Monitoring (MRM) for selective quantification.
Part 3: Method Validation
A thorough method validation is essential to ensure the reliability and accuracy of the analytical data. Key validation parameters should be assessed according to regulatory guidelines.
Linearity: The method should be linear over the expected concentration range of the analytes in the samples. A calibration curve is constructed by plotting the peak area ratio of the analyte to the IS against the analyte concentration. A correlation coefficient (r²) of >0.99 is typically desired.
Accuracy and Precision: Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range on the same day (intra-day) and on different days (inter-day).[6] Acceptance criteria are typically within ±15% (±20% for the lower limit of quantification) of the nominal concentration.[6]
Recovery: The efficiency of the extraction process is determined by comparing the analyte response in a pre-spiked sample (spiked before extraction) to a post-spiked sample (spiked after extraction). Recoveries between 85% and 115% are generally considered acceptable.[7][8]
Matrix Effect: This evaluates the influence of co-eluting matrix components on the ionization of the analytes. It is assessed by comparing the analyte response in a post-spiked sample to the response of a neat standard solution at the same concentration.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified.[7] The LOQ is typically defined as the lowest point on the calibration curve that meets the accuracy and precision criteria.
Conclusion
The UPLC-MS/MS method detailed in this application note provides a robust, sensitive, and specific workflow for the quantitative analysis of phenyl-containing acids in biological samples. The provided protocols for sample preparation and instrumental analysis, when coupled with a comprehensive method validation, will enable researchers to generate high-quality data for a wide range of applications in clinical and biomedical research. Careful attention to each step of the process is paramount for achieving reliable and reproducible results.
References
Proanthocyanidins from Camellia kwangsiensis with Potent Antioxidant and α-Glucosidase Inhibitory Activity - MDPI. (n.d.). Retrieved from [Link]
Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC - NIH. (n.d.). Retrieved from [Link]
Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution - ResearchGate. (n.d.). Retrieved from [Link]
Process Development and Validation of Reverse-Phase High-Performance Liquid Chromatography Method for Simultaneous Quantification of Quercetin, Thymoquinone, and Pterostilbene - MDPI. (n.d.). Retrieved from [Link]
Marahatta, A., Bhandary, B., Lee, M. R., Kim, D. S., Lee, Y. C., Kim, S. R., Kim, H. R., & Chae, H. J. (2012). Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. Journal of Chromatography B, 903, 118-125. [Link]
Introduction to UPLC-MS Sample Preparation - Organomation. (n.d.). Retrieved from [Link]
Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine - PubMed. (n.d.). Retrieved from [Link]
A UPLC-MS/MS methodological approach for the analysis of 75 phenethylamines and their derivatives in hair - PubMed. (n.d.). Retrieved from [Link]
Phenylpropionic acid produced by gut microbiota alleviates acetaminophen-induced hepatotoxicity - PMC - NIH. (2023). Retrieved from [Link]
A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC - NIH. (2022). Retrieved from [Link]
Mass spectrometry data of intermediates of the phenylacetic acid catabolic pathway MH + (monoisotopic) - ResearchGate. (n.d.). Retrieved from [Link]
LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method | LCGC International. (n.d.). Retrieved from [Link]
Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons - NIH. (2024). Retrieved from [Link]
The diet-derived gut microbial metabolite 3-phenylpropionic acid reverses insulin resistance and obesity-associated metabolic dysfunction. (n.d.). Retrieved from [Link]
Erratum to: Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate, benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine - ResearchGate. (2010). Retrieved from [Link]
(PDF) Rapid UPLC-MS/MS method for routine analysis of plasma pristanic, phytanic, and very long chain fatty acid markers of peroxisomal disorders - ResearchGate. (n.d.). Retrieved from [Link]
Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method - NIH. (2020). Retrieved from [Link]
What is Solid Phase Extraction (SPE)? - Organomation. (n.d.). Retrieved from [Link]
Miniaturization and Automation Protocol of a Urinary Organic Acid Liquid-Liquid Extraction Method on GC-MS - MDPI. (2023). Retrieved from [Link]
Gas chromatographic--mass spectrometric determination of phenylacetic acid in human blood - PubMed. (n.d.). Retrieved from [Link]
Analysis of basic compounds by reversed-phase liquid chromatography-electrospray mass spectrometry in high-pH mobile phases | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
(PDF) Analytical method for the determination of organic acids in dilute acid pretreated biomass hydrolysate by liquid chromatography-time-of-flight mass spectrometry - ResearchGate. (n.d.). Retrieved from [Link]
Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. (n.d.). Retrieved from [Link]
A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis - PubMed. (2008). Retrieved from [Link]
Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. (n.d.). Retrieved from [Link]
Phenylacetic Acid Produced by Gut Microbes Harms the Vascular Endothelium. (2025). Retrieved from [Link]
Organic Acids Qualitative Analysis in Urine by GCMS - Erndim. (n.d.). Retrieved from [Link]
Solid-Phase Extraction - Chemistry LibreTexts. (2023). Retrieved from [Link]
Extended Internal Standard Method for Quantitative 1 H NMR Assisted by Chromatography (EIC) for Analyte Overlapping Impurity on 1 H NMR Spectra - ResearchGate. (n.d.). Retrieved from [Link]
Development of an analytical method for determination of urine 3-phenylpyruvic acid based on liquid-liquid extraction and LC - DergiPark. (n.d.). Retrieved from [Link]
Qualitative and Quantitative Analyses of Synthesized Short-Chain Fatty Acid Phenyl Esters Using Fourier-Transform Infrared Spectroscopy - Semantic Scholar. (n.d.). Retrieved from [Link]
Determination of Phenolic Acids Using Ultra-High-Performance Liquid Chromatography Coupled with Triple Quadrupole (UHPLC-QqQ) in Fruiting Bodies of Sanghuangporus baumii (Pilát) L.W. Zhou and Y.C. Dai - PMC - NIH. (2023). Retrieved from [Link]
Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias - PubMed Central. (2021). Retrieved from [Link]
(PDF) Urinary organic acids: Isolation and quantification for routine metabolic screening. (n.d.). Retrieved from [Link]
(PDF) Rapid quantification of fatty acids in plant oils and biological samples by LC-MS. (n.d.). Retrieved from [Link]
The Role of 4-Phenylbutyric Acid in Gut Microbial Dysbiosis in a Mouse Model of Simulated Microgravity - PMC - NIH. (2022). Retrieved from [Link]
The extraction of hippuric acid from cow urine using Liquid/Liquid extraction - Student Theses Faculty of Science and Engineering. (2023). Retrieved from [Link]
A kind of method that LC-MS detects phenylacetic acid content in water - Google Patents. (n.d.).
Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping - Analyst (RSC Publishing) DOI:10.1039/D0AN01319F. (2020). Retrieved from [Link]
Scope: • This SOP applies to sample protein precipitation for global metabolomics analysis by reverse phase or HILIC. (n.d.). Retrieved from [Link]
MSBNK-Fac_Eng_Univ_Tokyo-JP009209 - MassBank. (n.d.). Retrieved from [Link]
Application Note: 13C NMR Spectral Analysis of [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetic acid
Introduction [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetic acid, a synthetic derivative of the naturally occurring flavonoid chrysin, is a molecule of significant interest in medicinal chemistry and drug developm...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetic acid, a synthetic derivative of the naturally occurring flavonoid chrysin, is a molecule of significant interest in medicinal chemistry and drug development. Chrysin (5,7-dihydroxy-2-phenyl-4H-chromen-4-one) and its derivatives have been reported to possess a wide range of pharmacological activities.[1] The addition of an oxyacetic acid moiety at the 7-position can modulate the molecule's physicochemical properties, such as solubility and bioavailability, potentially enhancing its therapeutic efficacy.
Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural confirmation of such novel compounds.[2] It provides detailed information on the carbon skeleton, allowing for the precise assignment of each carbon atom in the molecule. This application note provides a comprehensive guide to the 13C NMR spectral analysis of [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetic acid, including a detailed experimental protocol for sample preparation and data acquisition, a thorough analysis of the predicted 13C NMR spectrum, and the application of advanced NMR techniques for signal assignment.
Molecular Structure and Carbon Numbering
A clear and consistent numbering system is essential for the accurate assignment of NMR signals. The structure of [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetic acid with the standard flavonoid numbering is presented below.
Caption: Workflow for 13C NMR analysis.
Step-by-Step Protocol
Accurate Weighing: Using a high-precision analytical balance, accurately weigh approximately 20-50 mg of [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetic acid. For quantitative analysis, an internal standard should also be accurately weighed.
[3][4]2. Dissolution: Transfer the weighed sample to a clean, dry vial. Add a precise volume (e.g., 0.75 mL) of DMSO-d6. DMSO-d6 is a suitable solvent for many flavonoids due to its excellent dissolving power for polar compounds.
[5]3. Homogenization: Ensure the sample is completely dissolved by gentle vortexing or sonication. A homogenous solution is critical for acquiring high-quality NMR spectra with sharp, symmetrical peaks.
[3]4. Transfer to NMR Tube: Carefully transfer the solution to a clean 5 mm NMR tube.
Spectrometer Setup and Data Acquisition:
Insert the sample into the NMR spectrometer.
Lock onto the deuterium signal of the DMSO-d6.
Shim the magnetic field to optimize homogeneity.
Acquire a standard proton-decoupled 13C NMR spectrum. For quantitative measurements, it is crucial to use a sufficient relaxation delay (at least 5 times the longest T1 of interest) and inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE).
[6] * Acquire DEPT-135 and DEPT-90 spectra to differentiate between CH, CH2, and CH3 groups.
[7] * For unambiguous assignment, especially of quaternary carbons, 2D NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are highly recommended.
[8]
13C NMR Spectral Analysis: Predicted Chemical Shifts and Assignments
The 13C NMR spectrum of [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetic acid is predicted to show 17 distinct signals, corresponding to the 17 carbon atoms in the molecule. The predicted chemical shifts (δ) in ppm are based on the known spectrum of chrysin and the anticipated substituent effects of the oxyacetic acid group at the C-7 position.
[9][10]
Carbon Atom
Predicted Chemical Shift (δ, ppm)
Multiplicity (from DEPT)
Rationale for Assignment
C-2
~163.5
C
Typical chemical shift for C-2 in flavones.
C-3
~105.0
CH
Shielded due to its position in the γ-pyrone ring.
C-4
~182.0
C
Characteristic downfield shift of a carbonyl carbon in a conjugated system.
C-4a
~104.5
C
Quaternary carbon in the chromone ring system.
C-5
~161.5
C
Downfield shift due to the adjacent hydroxyl group and carbonyl group.
C-6
~99.0
CH
Shielded aromatic carbon.
C-7
~165.0
C
Significantly deshielded due to the directly attached electron-withdrawing oxyacetic acid group.
C-8
~94.0
CH
Highly shielded aromatic carbon, ortho to the C-7 substituent.
C-8a
~157.5
C
Quaternary carbon at the ring junction.
C-1'
~131.0
C
Quaternary carbon of the B-ring attached to C-2.
C-2', C-6'
~126.5
CH
Aromatic methine carbons of the B-ring.
C-3', C-5'
~129.0
CH
Aromatic methine carbons of the B-ring.
C-4'
~132.0
CH
Para-carbon of the unsubstituted B-ring.
C-1''
~65.0
CH2
Methylene carbon adjacent to an ether oxygen and a carbonyl group. [11]
Discussion of Spectral Features and Substituent Effects
The predicted 13C NMR spectrum of [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetic acid can be rationalized by considering the electronic environment of each carbon atom.
Flavonoid Skeleton: The chemical shifts of the carbons in the chromone and phenyl rings are largely consistent with those reported for chrysin. The carbonyl carbon (C-4) is the most downfield signal, appearing around 182.0 ppm. The oxygen-bearing aromatic carbons (C-2, C-5, C-7, and C-8a) resonate at lower fields (157-165 ppm) compared to the protonated aromatic carbons.
Effect of the Oxyacetic Acid Group: The most significant deviation from the spectrum of chrysin is observed at C-7. The ether linkage to the electron-withdrawing acetic acid moiety causes a substantial downfield shift of the C-7 signal to approximately 165.0 ppm. The adjacent carbons, C-6 and C-8, will also experience a shift, though to a lesser extent.
Oxyacetic Acid Moiety: The methylene carbon (C-1'') of the oxyacetic acid group is expected to resonate around 65.0 ppm, a typical region for carbons attached to an oxygen atom. [11]The carboxylic acid carbonyl carbon (C-2'') will appear in the characteristic downfield region of 170-185 ppm.
[10]
Advanced NMR Techniques for Unambiguous Assignment
For a definitive structural confirmation, a suite of NMR experiments should be employed.
DEPT-135 and DEPT-90: A DEPT-135 experiment will show positive signals for CH and CH3 groups and negative signals for CH2 groups. Quaternary carbons are absent. A DEPT-90 experiment will only show signals for CH groups. These experiments are invaluable for distinguishing between the different types of carbon atoms.
[7]* HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates each carbon atom with its directly attached proton(s). This is extremely useful for assigning the signals of all protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment reveals correlations between carbons and protons that are two or three bonds apart. HMBC is particularly powerful for assigning quaternary carbons by observing their correlations to nearby protons. For instance, the quaternary carbon C-7 can be assigned through its correlation with the protons of the C-1'' methylene group.
[8]
Conclusion
13C NMR spectroscopy, in conjunction with advanced techniques such as DEPT, HSQC, and HMBC, provides a robust and reliable method for the complete structural elucidation of [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetic acid. The predictable nature of chemical shifts and substituent effects allows for a confident assignment of all carbon signals. The detailed protocol provided in this application note serves as a practical guide for researchers in obtaining high-quality, quantitative 13C NMR data, which is essential for the characterization and quality control of novel flavonoid derivatives in drug discovery and development.
References
University of Edinburgh. (n.d.). Quantitative NMR Spectroscopy. Retrieved from [Link]
Bationo, J. H., et al. (2020). HPTLC/HPLC-mass spectrometry identification and NMR characterization of major flavonoids of wild lemongrass (Cymbopogon giganteus Chiov.) leaves from Burkina Faso. Food Science & Nutrition, 8(11), 6046-6056.
Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
de Oliveira, V. E., et al. (2011). 13C NMR spectral data and molecular descriptors to predict the antioxidant activity of flavonoids. Química Nova, 34(6), 984-988.
Royal Society of Chemistry. (2014). Supporting Information. Retrieved from [Link]
LibreTexts Chemistry. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]
LibreTexts Chemistry. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
ResearchGate. (n.d.). 13C-NMR spectrum of compound 7. Retrieved from [Link]
Kulic, Z., et al. (2026). NMR Chemical Shifts of Common Flavonoids. Planta Medica.
Jeong, C. Y., et al. (2025). Chrysin as a Bioactive Scaffold: Advances in Synthesis and Pharmacological Evaluation.
Manufacturing Chemist. (2019, February 21). qNMR: top tips for optimised sample prep. Retrieved from [Link]
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
Morales-Castañeda, C. D., et al. (2022). Synthesis and Bioevaluation of New Stable Derivatives of Chrysin-8-C-Glucoside That Modulate the Antioxidant Keap1/Nrf2/HO-1 Pathway in Human Macrophages. Antioxidants, 11(7), 1348.
Application Note: Infrared Spectroscopy for the Identification of Functional Groups in Chromenones
Introduction Chromenones, also known as chromones, constitute a significant class of oxygen-containing heterocyclic compounds. Their core structure features a benzo-γ-pyrone moiety.
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Chromenones, also known as chromones, constitute a significant class of oxygen-containing heterocyclic compounds. Their core structure features a benzo-γ-pyrone moiety. This scaffold is prevalent in a vast array of natural products and synthetic molecules of significant interest to the pharmaceutical and agrochemical industries. The biological activities of chromenone derivatives are intrinsically linked to the nature and position of their constituent functional groups. Therefore, the precise structural elucidation of these molecules is a cornerstone of drug discovery and development.
Infrared (IR) spectroscopy is a rapid, non-destructive, and highly informative analytical technique for identifying functional groups within a molecule. By measuring the absorption of infrared radiation by a sample, an IR spectrum is generated, which provides a unique molecular "fingerprint". This application note provides a detailed guide for researchers, scientists, and drug development professionals on the application of IR spectroscopy for the qualitative analysis of functional groups in chromenone derivatives.
Principles of Infrared Spectroscopy
Covalent bonds within a molecule are not static; they are in a constant state of vibration, undergoing stretching and bending motions at specific frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to these natural vibrational frequencies. This absorption of energy excites the bonds to a higher vibrational state. An IR spectrum plots the percentage of light transmitted through a sample against the wavenumber (in cm⁻¹) of the incident radiation. Absorption bands (peaks) in the spectrum correspond to specific vibrational modes of the functional groups present in the molecule.
Characteristic Infrared Absorptions of the Chromenone Scaffold
The chromenone core itself possesses several key functional groups that give rise to characteristic absorption bands in the IR spectrum. Understanding these is fundamental to interpreting the spectra of more complex derivatives.
The Carbonyl Group (C=O)
The carbonyl stretching vibration is one of the most prominent and easily identifiable absorptions in the IR spectrum of a chromenone.[1][2][3][4]
α,β-Unsaturated Ketone System: The carbonyl group in the γ-pyrone ring is conjugated with both the vinyl ether and the benzene ring. This conjugation delocalizes the π-electrons, which slightly weakens the C=O double bond and lowers its stretching frequency compared to a simple saturated ketone.[3][5][6]
Typical Absorption Range: The C=O stretching vibration in chromenones typically appears as a strong, sharp band in the region of 1650-1600 cm⁻¹ . The exact position can be influenced by substituents on the chromenone ring.
The Carbon-Carbon Double Bond (C=C)
The chromenone structure contains both aromatic and pyrone ring C=C bonds.
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the fused benzene ring typically give rise to a series of medium to weak absorptions in the range of 1600-1450 cm⁻¹ .[7]
Pyrone Ring C=C Stretching: The C=C bond within the pyrone ring also contributes to absorptions in this region, often appearing around 1640-1620 cm⁻¹ .[8]
The Ether Linkage (C-O-C)
The vinyl ether linkage within the pyrone ring is a key structural feature of chromenones.
Asymmetric and Symmetric Stretching: Ethers exhibit characteristic C-O stretching vibrations.[9] Phenyl alkyl ethers, which are structurally analogous to the chromenone ether moiety, typically show two strong C-O stretching bands.[10][11] For chromenones, these are generally observed as strong bands in the 1300-1000 cm⁻¹ region. The asymmetric stretch usually occurs at a higher frequency than the symmetric stretch.
Influence of Substituents on IR Spectra
The presence of various substituents on the chromenone ring can significantly alter the positions and intensities of the characteristic absorption bands. This information is invaluable for structural elucidation.
Functional Group
Typical Absorption Range (cm⁻¹)
Vibrational Mode
Characteristics and Causality
Hydroxyl (-OH)
3550 - 3200
O-H stretching
Broad and strong, especially if hydrogen-bonded. The presence of a hydroxyl group will introduce a prominent broad absorption band.[7]
Carboxylic Acid (-COOH)
3300 - 2500 (O-H) 1725 - 1700 (C=O)
O-H stretching C=O stretching
The O-H stretch is very broad and can overlap with C-H stretching bands. The carbonyl stretch is also strong and may appear at a slightly higher frequency than the chromenone carbonyl.[12]
Alkoxy (-OR)
1260 - 1000
C-O stretching
Strong absorptions, similar to the ether linkage in the pyrone ring, but may be distinguishable if the substitution pattern is known.
Amino (-NH₂)
3500 - 3300
N-H stretching
Primary amines show two medium intensity bands (symmetric and asymmetric stretching), while secondary amines show one.[7]
Alkyl (-CH₃, -CH₂)
2960 - 2850
C-H stretching
Strong to medium sharp peaks just below 3000 cm⁻¹. Their presence indicates aliphatic substitution on the chromenone core.[1][13]
Aromatic C-H
3100 - 3000
C-H stretching
Medium to weak sharp peaks just above 3000 cm⁻¹. These are characteristic of the aromatic protons on the benzene ring.[14]
Experimental Protocol: ATR-FTIR Spectroscopy of Chromenone Samples
Attenuated Total Reflectance (ATR) is a sampling technique that is ideal for the rapid and straightforward analysis of solid and liquid samples with minimal preparation.[15][16]
Instrumentation
Fourier Transform Infrared (FTIR) Spectrometer
ATR accessory with a diamond or zinc selenide crystal
Procedure
Background Spectrum Acquisition:
Ensure the ATR crystal is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.
Acquire a background spectrum. This will subtract the spectral contributions of the atmosphere (e.g., CO₂, H₂O) from the sample spectrum.
Sample Application:
Place a small amount of the solid chromenone sample directly onto the ATR crystal.
Apply firm and even pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal. Insufficient contact will result in a weak and distorted spectrum.[15]
Spectrum Acquisition:
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
The typical spectral range is 4000-400 cm⁻¹.
Data Processing and Interpretation:
The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Identify the key absorption bands and compare their positions and intensities to the characteristic values for the chromenone scaffold and expected substituents.
Workflow for Spectral Interpretation
Caption: Workflow for IR analysis of chromenones.
Troubleshooting
Weak Spectrum: Poor contact between the sample and the ATR crystal. Re-apply the sample and ensure adequate pressure.
Broad, Overlapping Peaks: May indicate a mixture of compounds or the presence of water. Ensure the sample is dry.
No Peaks: Instrument malfunction or no sample on the crystal. Verify instrument operation and sample placement.
Conclusion
Infrared spectroscopy is an indispensable tool for the structural characterization of chromenone derivatives. By systematically analyzing the key absorption bands corresponding to the carbonyl, carbon-carbon double bond, and ether functionalities of the core structure, along with the characteristic bands of various substituents, researchers can rapidly gain valuable insights into the molecular architecture of these important compounds. This application note provides a foundational protocol and interpretive framework to aid in the effective use of IR spectroscopy in chromenone research and drug development.
References
Specac Ltd. Interpreting Infrared Spectra. Available from: [Link]
ResearchGate. Experimental and theoretical Infrared spectra of chromone-3-carboxylic acid. Available from: [Link]
NC State University Libraries. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Available from: [Link]
Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available from: [Link]
SlidePlayer. Carbonyl - compounds - IR - spectroscopy. Available from: [Link]
Chemistry LibreTexts. 18.9: Spectroscopy of Ethers. Available from: [Link]
Chemistry LibreTexts. 1.7: Infrared Spectra of Some Common Functional Groups. Available from: [Link]
Chemistry LibreTexts. 7.1: Vibrational Modes. Available from: [Link]
Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Available from: [Link]
ResearchGate. A comparison of ATR-FTIR and Raman spectroscopy for the non-destructive examination of terpenoids in medicinal plants essential oils. Available from: [Link]
OpenStax. 18.8 Spectroscopy of Ethers. Available from: [Link]
Chemistry LibreTexts. 12.7: Interpreting Infrared Spectra. Available from: [Link]
YouTube. CO Stretching Bands. Available from: [Link]
Spectroscopy Online. The Carbonyl Group, Part I: Introduction. Available from: [Link]
PubMed. ATR-FTIR spectroscopic imaging with expanded field of view to study formulations and dissolution. Available from: [Link]
SlidePlayer. The features of IR spectrum. Available from: [Link]
Harvard CfA. Vibrational Modes. Available from: [Link]
MDPI. Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release. Available from: [Link]
OpenStax adaptation. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. Available from: [Link]
OpenStax. 12.8 Infrared Spectra of Some Common Functional Groups. Available from: [Link]
Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. Available from: [Link]
YouTube. 14.2b The Effect of Conjugation on the Carbonyl Stretching Frequency | Organic Chemistry. Available from: [Link]
YouTube. Chemistry Vignettes: Vibrational Modes. Available from: [Link]
ResearchGate. (A) Raman and (B) FTIR-ATR spectra of all ingredients used in the manufacturing of PLGA_POx_RGD membranes: PLGA, PEG, POx, RGD, and POx_RGD. Available from: [Link]
Oregon State University. The C=O Stretch. Available from: [Link]
YouTube. Infrared Spectroscopy: Key Features of Organic Functional Groups // HSC Chemistry. Available from: [Link]
Spectroscopy Online. The C-O Bond III: Ethers By a Knockout. Available from: [Link]
University of Colorado Boulder. IR Absorption Table. Available from: [Link]
University of Calgary. IR: carbonyl compounds. Available from: [Link]
ResearchGate. Outline IR spectrum of isolated chromone 2. Available from: [Link]
University of Calgary. Ethers. Available from: [Link]
PubMed. The Raman Active Vibrational Modes of Anthraquinones. Available from: [Link]
YouTube. Molecular Vibrations Explained (IR & Raman Made Simple). Available from: [Link]
ResearchGate. Chemical structures of chromenone derived compounds (chromone and...). Available from: [Link]
Application Notes & Protocols: A Guide to Investigating the Enzyme Inhibition Mechanisms of Flavonoids
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the methodologies used to elucidate the enzyme inhibition mechanisms of flavonoids. Flavonoids, a diverse c...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the methodologies used to elucidate the enzyme inhibition mechanisms of flavonoids. Flavonoids, a diverse class of polyphenolic compounds found in plants, are recognized for their wide-ranging biological activities, including the modulation of enzyme function.[1][2] Understanding how these natural products interact with and inhibit enzymes is crucial for the development of new therapeutic agents.[2][3]
This document moves beyond a simple listing of protocols. It aims to provide a deeper understanding of the experimental choices, the underlying principles, and the interpretation of results, empowering researchers to design and execute robust and meaningful studies.
Before delving into specific experimental protocols, it is essential to grasp the fundamental concepts of enzyme kinetics and inhibition. Enzymes accelerate biochemical reactions by binding to substrates at their active site and converting them into products. Inhibitors are molecules that interfere with this process, reducing the rate of the enzymatic reaction.
Enzyme inhibition can be broadly classified as reversible or irreversible .
Reversible Inhibition: The inhibitor binds non-covalently to the enzyme, and its effects can be reversed, often by increasing the substrate concentration or by removing the inhibitor. Reversible inhibition is further categorized into:
Competitive Inhibition: The inhibitor and substrate compete for the same active site on the enzyme.
Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site) and affects the enzyme's catalytic efficiency but not its substrate binding affinity.
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex.
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, affecting both substrate binding and catalytic efficiency.[4][5]
Irreversible Inhibition: The inhibitor typically forms a stable, often covalent, bond with the enzyme, leading to a permanent loss of activity.[6][7] Some flavonoids have been shown to act as irreversible inhibitors.[8]
The initial step in characterizing an inhibitor is to determine its potency, commonly expressed as the half-maximal inhibitory concentration (IC50) . This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Workflow for Investigating Enzyme Inhibition Mechanisms
The following diagram outlines a typical workflow for characterizing the enzyme inhibition mechanism of a flavonoid.
Figure 1. A generalized workflow for the characterization of flavonoid enzyme inhibitors.
Steady-State Enzyme Kinetics: The Cornerstone of Mechanistic Analysis
Steady-state kinetics is the primary method for determining the mechanism of enzyme inhibition. These experiments involve measuring the initial reaction velocity (V₀) at various substrate ([S]) and inhibitor ([I]) concentrations.[9]
Protocol 2.1: Determination of IC50
Objective: To determine the concentration of a flavonoid required to inhibit 50% of the enzyme's activity.
Materials:
Enzyme of interest
Substrate for the enzyme
Flavonoid stock solution (dissolved in a suitable solvent, e.g., DMSO)
Assay buffer
Microplate reader or spectrophotometer
Procedure:
Prepare Reagents: Prepare a series of dilutions of the flavonoid stock solution in the assay buffer.
Set Up the Assay: In a microplate, add the enzyme, assay buffer, and either the flavonoid dilution or the solvent control (for 0% inhibition).
Pre-incubation: Incubate the enzyme-inhibitor mixture for a defined period to allow for binding.
Initiate the Reaction: Add the substrate to each well to start the reaction.
Measure Activity: Monitor the rate of product formation or substrate depletion over time using a microplate reader or spectrophotometer.[10] The initial velocity (V₀) is the rate at the beginning of the reaction.[9]
Data Analysis:
Calculate the percentage of inhibition for each flavonoid concentration relative to the solvent control.
Plot the percentage of inhibition against the logarithm of the flavonoid concentration.
Fit the data to a dose-response curve to determine the IC50 value.
Expert Insight: The choice of solvent for the flavonoid is critical. Ensure that the final concentration of the solvent in the assay does not affect the enzyme's activity. It is recommended to run a solvent-only control.
Protocol 2.2: Elucidating the Mechanism of Reversible Inhibition
Objective: To determine the type of reversible inhibition (competitive, non-competitive, uncompetitive, or mixed) using graphical analysis.
Procedure:
Experimental Setup: Perform a series of enzyme activity assays as described in Protocol 2.1. However, in this case, you will vary the concentrations of both the substrate and the flavonoid inhibitor. A typical experimental design would involve at least three different fixed concentrations of the flavonoid (including a zero-inhibitor control) and a range of substrate concentrations for each inhibitor concentration.
Data Collection: Measure the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.
Graphical Analysis:
Lineweaver-Burk Plot: This is a double reciprocal plot of 1/V₀ versus 1/[S].[9][11] The pattern of the lines obtained at different inhibitor concentrations reveals the mechanism of inhibition.[11][12][13]
Dixon Plot: This plot of 1/V₀ versus [I] at different fixed substrate concentrations can also be used to determine the inhibition constant (Ki).[14][15][16]
Interpreting Lineweaver-Burk Plots
The Lineweaver-Burk plot is a powerful tool for visualizing and distinguishing between different types of enzyme inhibition.[9]
Figure 2. Interpretation of Lineweaver-Burk plots for different reversible inhibition mechanisms.
Table 1: Effect of Reversible Inhibitors on Kinetic Parameters
Inhibition Type
Vmax
Km
Competitive
Unchanged
Increases
Non-competitive
Decreases
Unchanged
Uncompetitive
Decreases
Decreases
Mixed
Decreases
Increases or Decreases
Expert Insight: While Lineweaver-Burk plots are excellent for visualizing inhibition mechanisms, they can distort experimental error.[11] It is advisable to use non-linear regression analysis of the raw V₀ versus [S] data to obtain more accurate values for the kinetic parameters.
Advanced Biophysical Techniques for Deeper Mechanistic Insights
While steady-state kinetics can identify the mode of inhibition, biophysical techniques provide direct evidence of binding and can quantify the thermodynamic and kinetic parameters of the flavonoid-enzyme interaction.
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat released or absorbed during a binding event.[17][18] This allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.[17]
Protocol 3.1.1: General ITC Protocol for Flavonoid-Enzyme Interaction
Objective: To determine the thermodynamic parameters of flavonoid binding to an enzyme.
Materials:
Isothermal titration calorimeter
Purified enzyme solution
Flavonoid solution at a higher concentration than the enzyme
Matching buffer for both enzyme and flavonoid solutions
Procedure:
Sample Preparation: Prepare the enzyme solution in the sample cell and the flavonoid solution in the injection syringe. It is crucial that both are in the exact same buffer to minimize heat of dilution effects.
Instrument Setup: Set the experimental parameters, including the temperature, stirring speed, and injection volume.
Titration: Perform a series of injections of the flavonoid solution into the enzyme solution.
Data Acquisition: The instrument measures the heat change after each injection.
Data Analysis: Integrate the heat peaks and plot them against the molar ratio of flavonoid to enzyme. Fit the resulting binding isotherm to a suitable binding model to extract the thermodynamic parameters.
Expert Insight: ITC is a powerful technique but requires relatively large amounts of purified protein.[17] It is also sensitive to buffer mismatches, so careful dialysis or buffer exchange is essential.
Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free optical technique that measures the binding of an analyte (e.g., a flavonoid) to a ligand (e.g., an enzyme) immobilized on a sensor surface in real-time.[3] This allows for the determination of the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (Kd).
Protocol 3.2.1: General SPR Protocol for Flavonoid-Enzyme Interaction
Objective: To determine the kinetic parameters of flavonoid binding to an enzyme.
Procedure:
Enzyme Immobilization: Covalently immobilize the purified enzyme onto the surface of an SPR sensor chip.
Sample Injection: Inject a series of concentrations of the flavonoid solution over the sensor surface.
Data Acquisition: The SPR instrument detects changes in the refractive index at the sensor surface as the flavonoid binds to and dissociates from the immobilized enzyme, generating a sensorgram.
Data Analysis: Fit the sensorgrams to a suitable kinetic model to determine the association and dissociation rate constants. The equilibrium dissociation constant (Kd) can be calculated from the ratio of kd/ka.
Expert Insight: SPR is highly sensitive and requires smaller sample quantities than ITC. However, the immobilization of the enzyme can potentially alter its conformation and binding properties. It is important to ensure that the immobilized enzyme remains active.
Computational Approaches: Predicting and Rationalizing Interactions
Computational methods, particularly molecular docking, are valuable tools for predicting the binding mode of flavonoids to their target enzymes and for rationalizing experimentally observed structure-activity relationships.[19][20]
Workflow for Molecular Docking Studies
Figure 3. A simplified workflow for a molecular docking study of a flavonoid and its target enzyme.
Protocol 4.1: Molecular Docking of a Flavonoid to an Enzyme
Objective: To predict the binding pose and interactions of a flavonoid within the active or allosteric site of an enzyme.
Protein Preparation: Obtain the 3D structure of the target enzyme, typically from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
Ligand Preparation: Generate the 3D structure of the flavonoid and optimize its geometry.
Binding Site Definition: Define the binding site on the enzyme. This can be based on the location of a co-crystallized ligand or predicted using binding site prediction algorithms.
Docking: Run the docking simulation to generate a series of possible binding poses for the flavonoid in the defined binding site.
Pose Analysis and Scoring: The docking software will score the different poses based on their predicted binding affinity. Analyze the top-scoring poses to identify the most likely binding mode.
Interaction Analysis: Visualize the top-scoring pose in the context of the enzyme's binding site to identify key interactions, such as hydrogen bonds and hydrophobic contacts.[21]
Expert Insight: Molecular docking is a powerful predictive tool, but its results should be interpreted with caution and, whenever possible, validated by experimental data.[22] The accuracy of the docking results is highly dependent on the quality of the protein structure and the docking algorithm used.
Concluding Remarks
The study of enzyme inhibition by flavonoids is a multifaceted endeavor that requires a combination of classical biochemical techniques, advanced biophysical methods, and computational approaches. By following a systematic workflow, from initial screening and IC50 determination to detailed mechanistic studies and biophysical validation, researchers can gain a comprehensive understanding of how these promising natural compounds exert their biological effects. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists working to unlock the therapeutic potential of flavonoids.
References
The Inhibitory Effect of Flavonoid Aglycones on the Metabolic Activity of CYP3A4 Enzyme. (2018). Molecules, 23(10), 2536. [Link]
Kinetic study on the inhibition of xanthine oxidase by acylated derivatives of flavonoids synthesised enzymatically. (2018). Food Research International, 103, 303-311. [Link]
Enzyme inhibition and kinetics graphs. (n.d.). Khan Academy. [Link]
Evaluation of Enzyme Inhibitory Activity of Flavonoids by Polydopamine-Modified Hollow Fiber-Immobilized Xanthine Oxidase. (2021). Molecules, 26(13), 3939. [Link]
Semisynthetic Flavonoids as GSK-3β Inhibitors: Computational Methods and Enzymatic Assay. (2021). Molecules, 26(13), 3843. [Link]
Lipoxygenase inhibition by flavonoids: Semiempirical study of the structure-activity relation. (2004). Journal of Molecular Structure: THEOCHEM, 674(1-3), 121-124. [Link]
Broad-spectrum inhibition of enzymatic activity by flavonoids. (2023). ResearchGate. [Link]
The use of isothermal titration calorimetry for the assay of enzyme activity: Application in higher education practical classes. (2022). Biochemistry and Molecular Biology Education, 50(4), 438-446. [Link]
Protein-Flavonoid Interaction Studies by a Taylor Dispersion Surface Plasmon Resonance (SPR) Technique: A Novel Method to Assess Biomolecular Interactions. (2016). PLoS ONE, 11(2), e0149218. [Link]
The use of Dixon plots to study enzyme inhibition. (1972). Biochemical Journal, 129(1), 163-172. [Link]
Lineweaver–Burk plot. (n.d.). In Wikipedia. [Link]
Molecular docking analysis of flavonoids with AChE and BACE-1. (2023). Journal of Biomolecular Structure and Dynamics, 41(1), 234-245. [Link]
How to Use Dixon's Plot for Enzyme Inhibition Kinetics: The 1/Vi vs. [I] Approach. (2023). Proteomics, 23(17-18), 2300109. [Link]
Noncompetitive and Mixed Inhibition. (2019). Chemistry LibreTexts. [Link]
Characterization of the CYP3A4 Enzyme Inhibition Potential of Selected Flavonoids. (2021). International Journal of Molecular Sciences, 22(10), 5345. [Link]
The Inhibitory Effect of Flavonoid Aglycones on the Metabolic Activity of CYP3A4 Enzyme. (2018). Molecules, 23(10), 2536. [Link]
Characterization of the CYP3A4 Enzyme Inhibition Potential of Selected Flavonoids. (2021). Molecules, 22(10), 5345. [Link]
Investigation of the interactions between three flavonoids and human serum albumin by isothermal titration calorimetry, spectroscopy, and molecular docking. (2022). New Journal of Chemistry, 46(24), 11635-11645. [Link]
Protein-Flavonoid Binding Studies Using a Novel Taylor Dispersion Surface Plasmon Resonance (SPR) Technique. (2016). Investigative Ophthalmology & Visual Science, 57(12), 599. [Link]
IN-SILICO MOLECULAR DOCKING STUDIES OF FLAVANOIDS AS POTENTIAL ANTI-PARKINSONIAN AGENTS. (2022). International Journal of Pharmaceutical Sciences and Research, 13(12), 4629-4637. [Link]
Flavonoids binding sites predicted by molecular docking. (2019). ResearchGate. [Link]
Mixed and non-competitive enzyme inhibition: underlying mechanisms and mechanistic irrelevance of the formal two-site model. (2023). FEBS Journal, 290(13), 3134-3149. [Link]
Isothermal Titration Calorimetry in Biocatalysis. (2022). Frontiers in Catalysis, 2, 882956. [Link]
Inhibition of starch digestion by flavonoids: Role of flavonoid-amylase binding kinetics. (2021). Food Chemistry, 339, 128256. [Link]
Semisynthetic Flavonoids as GSK-3β Inhibitors: Computational Methods and Enzymatic Assay. (2021). ResearchGate. [Link]
Elastase inhibition by natural flavonoids: mechanistic insights and potential therapeutic applications. (2023). Journal of Biological Engineering, 17(1), 38. [Link]
A graphical method for determining inhibition constants. (2000). Journal of Enzyme Inhibition, 15(1), 7-22. [Link]
Catalase is inhibited by flavonoids. (2003). FEBS Letters, 546(1), 145-149. [Link]
Isothermal Titration Calorimetry To Characterize Enzymatic Reactions. (2014). Journal of Visualized Experiments, (86), 51487. [Link]
Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. (2023). Medium. [Link]
The molecular docking and molecular dynamics study of flavonol synthase and flavonoid 3'-monooxygenase enzymes involved for the enrichment of kaempferol. (2022). Journal of Biomolecular Structure and Dynamics, 40(4), 1581-1594. [Link]
Applications of isothermal titration calorimetry in pure and applied research from 2016 to 2020. (2021). Biophysical Chemistry, 277, 106645. [Link]
Mechanistic insights into the inhibition of quercetin on xanthine oxidase. (2016). Food & Function, 7(4), 1979-1986. [Link]
Molecular Docking Studies of Flavonoids Derivatives on the Flavonoid 3- O-Glucosyltransferase. (2015). Current Computer-Aided Drug Design, 11(4), 353-360. [Link]
Using Dixon Plot for Enzyme Inhibition: Correct Axes Selection Explained. (2023). Proteomics, 23(17-18), 2300108. [Link]
Lineweaver-Burk Plot and Reversible Inhibition. (2015). AK Lectures. [Link]
Inhibition of Angiotensin-Converting Enzyme Activity by Flavonoids: Structure-Activity Relationship Studies. (2012). PLoS ONE, 7(11), e49493. [Link]
Surface plasmon resonance, fluorescence, and circular dichroism studies for the characterization of the binding of BACE-1 inhibitors. (2012). Journal of Medicinal Chemistry, 55(17), 7512-7523. [Link]
Enzyme inhibitors. (n.d.). University College London. [Link]
The Chromene Scaffold: A Privileged Platform in Modern Drug Discovery
Application Notes & Protocols for Researchers and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Enduring Relevance of the Chromene Moiety The chromene scaffold, a bicyclic h...
Author: BenchChem Technical Support Team. Date: February 2026
Application Notes & Protocols for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Enduring Relevance of the Chromene Moiety
The chromene scaffold, a bicyclic heterocyclic system comprising a benzene ring fused to a pyran ring, represents a cornerstone in medicinal chemistry.[1][2][3] Nature has long utilized this "privileged structure," incorporating it into a vast array of natural products like alkaloids, tocopherols, and flavonoids, which exhibit a wide spectrum of biological activities.[1][4] This inherent bioactivity has inspired medicinal chemists to explore synthetic chromene derivatives, leading to the discovery of potent agents for numerous therapeutic areas.[2] The versatility of the chromene nucleus allows it to interact with diverse cellular targets, underpinning its broad pharmacological profile, which includes anticancer, anti-inflammatory, antimicrobial, antiviral, antioxidant, and anticoagulant properties, among others.[1][5][6]
This guide provides an in-depth exploration of the application of chromene derivatives in drug discovery, with a focus on practical, field-proven protocols for their synthesis and biological evaluation. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating reliable and reproducible data.
Part 1: The Broad Spectrum of Biological Activity
The therapeutic potential of chromene derivatives is remarkably diverse. This section will highlight key areas where these compounds are making a significant impact.
Chromene derivatives have emerged as a promising class of anticancer agents, with some compounds demonstrating potent cytotoxicity against various human cancer cell lines, including multi-drug resistant strains.[1][7] Their mechanisms of action are often multifaceted, providing an advantage in overcoming cancer's notorious adaptability.[7]
Key mechanisms include:
Apoptosis Induction: Many 4-aryl-4H-chromenes are potent inducers of apoptosis (programmed cell death) in cancer cells.[8]
Microtubule Depolarization: Some derivatives disrupt the tumor vasculature and inhibit cell division by interfering with microtubule dynamics. A notable example is Crolibulin™ (EPC2407), a chromene analog that has advanced to clinical trials for the treatment of advanced solid tumors.[1][7]
Enzyme Inhibition: Specific chromene derivatives have been shown to inhibit kinases like Src, which are often overexpressed in cancer cells.[7]
Cell Cycle Arrest: They can halt the progression of the cell cycle, preventing cancer cells from replicating.[7]
The structural diversity of chromenes allows for fine-tuning of their anticancer activity. Structure-activity relationship (SAR) studies have revealed that substitutions at specific positions of the chromene ring are critical for potency.[8][9][10] For instance, the presence of a 4-aryl moiety, a 3-cyano group, and a 2-amino group is often essential for cytotoxic activity.[4]
Chronic inflammation is a key driver of many diseases. Chromene derivatives have demonstrated significant anti-inflammatory potential, often by modulating key signaling pathways involved in the inflammatory response.[11][12][13] For example, certain 2-phenyl-4H-chromen-4-one derivatives have been shown to suppress lipopolysaccharide (LPS)-induced inflammation by inhibiting the TLR4/MAPK signaling pathway, leading to a reduction in pro-inflammatory mediators like nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[13]
Antimicrobial Efficacy
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Chromenes have shown considerable promise in this area, with derivatives exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[8][14][15][16] Their mechanisms of action can include disrupting microbial membrane integrity or interfering with essential cellular processes.[17] The lipophilicity and electronic properties of substituents on the chromene core play a crucial role in determining their antimicrobial potency and spectrum.[10]
Part 2: Synthesis and Characterization Protocols
A major advantage of chromene derivatives in drug discovery is their accessibility through straightforward and efficient synthetic routes, particularly multi-component reactions (MCRs).[14][18]
Protocol 2.1: One-Pot Synthesis of a 2-Amino-4H-chromene-3-carbonitrile Derivative
This protocol describes a general and efficient method for synthesizing 2-amino-4H-chromene derivatives via a one-pot, three-component reaction of an aldehyde, malononitrile, and a phenol (e.g., 2-naphthol).[14][19]
Rationale: This MCR is highly atom-economical and proceeds through a cascade of reactions: a Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the phenol, and subsequent intramolecular cyclization and tautomerization.[14] Using a base catalyst like piperidine or an environmentally benign catalyst like choline chloride/urea facilitates the reaction, often in a green solvent like ethanol or water/ethanol mixtures.[14][19]
Materials:
Aromatic aldehyde (e.g., benzaldehyde): 1 mmol
Malononitrile: 1.2 mmol
2-Naphthol: 1 mmol
Catalyst (e.g., Choline chloride/urea or a few drops of piperidine)
Solvent (e.g., Ethanol or a 2:1 water/ethanol mixture): 5 mL
Round-bottomed flask (10-25 mL)
Condenser
Heating mantle or oil bath
Magnetic stirrer and stir bar
TLC plates (silica gel), developing chamber, and UV lamp
Buchner funnel and filter paper
Procedure:
Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar, combine the aromatic aldehyde (1 mmol), malononitrile (1.2 mmol), 2-naphthol (1 mmol), and the chosen solvent (5 mL).
Catalyst Addition: Add the catalyst to the mixture. If using piperidine, a few drops are sufficient. If using a choline chloride/urea deep eutectic solvent, add approximately 0.1 mL.[19]
Reflux: Attach a condenser to the flask and place it in a preheated oil bath or on a heating mantle. Heat the reaction mixture to reflux (approximately 80°C for ethanol) with vigorous stirring.[19]
Reaction Monitoring (Self-Validation): The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).
Causality: TLC allows you to visualize the consumption of the starting materials and the formation of the product. The reaction is complete when the spot corresponding to the limiting reactant (usually the aldehyde or 2-naphthol) has disappeared. A typical mobile phase is n-hexane/ethyl acetate (4:1).[19]
Isolation of Crude Product: Once the reaction is complete (typically 1-3 hours), remove the flask from the heat and allow it to cool to room temperature. A solid precipitate should form. Add cold water (5-10 mL) to the flask to facilitate further precipitation.[19]
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol or water to remove any soluble impurities.
Purification (Recrystallization): The purity of the product is crucial for accurate biological testing. Recrystallize the crude solid from hot ethanol.
Causality: Recrystallization is a purification technique based on differences in solubility. The desired compound is dissolved in a minimum amount of hot solvent and crystallizes out in a purer form as the solution cools, leaving impurities behind in the solvent.
Drying and Characterization: Dry the purified crystals in a vacuum oven. Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure and purity.
Part 3: Biological Evaluation Protocols
Once a novel chromene derivative is synthesized and purified, its biological activity must be rigorously evaluated. This section provides step-by-step protocols for assessing anticancer, anti-inflammatory, and antimicrobial activities in vitro.
Protocol 3.1: In Vitro Anticancer Activity - The MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[10] It is a standard initial screening method for novel anticancer compounds.[20][21]
Rationale: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
A [label="1. Seed Cancer Cells\nin 96-well plate", fillcolor="#F1F3F4", fontcolor="#202124"];
B [label="2. Incubate\n(e.g., 24 hours)", fillcolor="#FFFFFF", fontcolor="#202124"];
C [label="3. Treat with Chromene Derivatives\n(Varying Concentrations)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
D [label="4. Incubate\n(e.g., 24-72 hours)", fillcolor="#FFFFFF", fontcolor="#202124"];
E [label="5. Add MTT Reagent", fillcolor="#FBBC05", fontcolor="#202124"];
F [label="6. Incubate\n(2-4 hours)", fillcolor="#FFFFFF", fontcolor="#202124"];
G [label="7. Solubilize Formazan Crystals\n(Add DMSO or Solubilization Buffer)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
H [label="8. Read Absorbance\n(e.g., 570 nm)", fillcolor="#34A853", fontcolor="#FFFFFF"];
I [label="9. Calculate % Viability & IC50", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
A -> B -> C -> D -> E -> F -> G -> H -> I;
}
end_dot
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Materials:
Human cancer cell line (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)[10]
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
Phosphate-Buffered Saline (PBS)
Trypsin-EDTA
Test chromene derivative stock solution (e.g., 10 mM in DMSO)
MTT solution (5 mg/mL in PBS)
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
96-well flat-bottom cell culture plates
Multichannel pipette
Microplate reader
Procedure:
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the chromene derivative in complete medium from the stock solution. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and a negative control (cells with medium only).
Incubation: Incubate the plate for another 24 to 72 hours.
Causality: This incubation period allows the compound to exert its cytotoxic or cytostatic effects on the cells.[22]
MTT Addition: After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
Causality: During this time, viable cells will metabolize the MTT into formazan crystals, resulting in the appearance of a purple precipitate.
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
Absorbance Reading (Self-Validation): Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration using the following formula:
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Plot the % viability against the compound concentration (on a log scale) to generate a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 3.2: In Vitro Anti-inflammatory Activity - Inhibition of Albumin Denaturation
This assay is a simple and widely used in vitro method to screen for anti-inflammatory activity.[23][24]
Rationale: Protein denaturation is a well-documented cause of inflammation. The ability of a compound to prevent the denaturation of a protein (in this case, bovine serum albumin or egg albumin) induced by heat is a reflection of its anti-inflammatory properties.[23][25]
Materials:
Bovine Serum Albumin (BSA) or fresh hen's egg albumin
Phosphate-Buffered Saline (PBS, pH 6.4)
Test chromene derivative (various concentrations)
Reference drug (e.g., Diclofenac sodium)
Water bath
UV-Visible Spectrophotometer
Procedure:
Preparation of Solutions: Prepare a 1% aqueous solution of BSA. Prepare various concentrations of the test compound and the reference drug in PBS.
Reaction Mixture: To 2 mL of the test or standard solution, add 0.2 mL of egg albumin (or 2.8 mL of PBS and 0.2 mL of BSA solution).
Incubation: Incubate the mixtures at 37°C for 20 minutes.
Heat-Induced Denaturation: Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.
Cooling and Measurement: After cooling, measure the absorbance (turbidity) of the solutions at 660 nm.
Data Analysis (Self-Validation): The percentage inhibition of protein denaturation is calculated as follows:
% Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100
A higher percentage of inhibition indicates greater anti-inflammatory activity.
Protocol 3.3: In Vitro Antimicrobial Activity - Broth Microdilution for MIC Determination
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[26]
Rationale: By exposing a standardized inoculum of bacteria to serial dilutions of the test compound in a liquid growth medium, one can quantitatively determine the lowest concentration that inhibits growth. This is a more precise method than diffusion assays.[26][27]
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
Serial Dilutions: Add 50 µL of broth to all wells of a 96-well plate. Prepare a 2-fold serial dilution of the test compound directly in the plate, starting from the highest concentration.
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well.
Controls (Self-Validation):
Growth Control: A well containing only broth and inoculum (no compound).
Sterility Control: A well containing only broth (no inoculum).
Positive Control: A serial dilution of a standard antibiotic.
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by reading the optical density (OD) at 600 nm with a microplate reader.
Part 4: Data Presentation and Interpretation
Table 1: Hypothetical Biological Activity Data for Novel Chromene Derivatives
Compound ID
R¹ Group
R² Group
Anticancer IC₅₀ (µM) (MCF-7 Cells)
Anti-inflammatory (% Inhibition @ 50 µg/mL)
Antimicrobial MIC (µg/mL) (S. aureus)
CD-01
H
Phenyl
15.2
45.3
64
CD-02
OCH₃
Phenyl
8.7
58.1
32
CD-03
Cl
Phenyl
5.1
65.7
16
CD-04
OCH₃
4-Cl-Phenyl
2.3
72.4
8
Reference
-
-
Doxorubicin: 0.8
Diclofenac: 85.2
Ciprofloxacin: 0.5
This table illustrates how substitutions on a hypothetical chromene core can modulate biological activity. For example, the addition of an electron-withdrawing group (Cl) at the R² position (CD-04) significantly enhances potency across all tested activities compared to the unsubstituted phenyl analog (CD-02).
Conclusion and Future Directions
The chromene scaffold is a remarkably versatile and "privileged" structure in drug discovery, offering a foundation for the development of novel therapeutics against a wide range of diseases.[1][5] The synthetic accessibility of these compounds, coupled with their diverse mechanisms of action, ensures their continued relevance in medicinal chemistry. The protocols outlined in this guide provide a robust framework for the synthesis, purification, and multi-faceted biological evaluation of new chromene derivatives. Future research will likely focus on creating hybrid molecules that combine the chromene scaffold with other pharmacophores, further expanding their therapeutic potential and addressing challenges such as drug resistance.[8]
References
Ahmed, S. A., et al. (2017). Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents. PubMed Central. Available at: [Link]
Al-Warhi, T., et al. (2023). A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry. Available at: [Link]
Sabry, N. M., et al. (2016). Synthesis, Characterization and Biological Studies of Chromene Derivatives. IslandScholar. Available at: [Link]
Sharma, A., et al. (2014). PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW. Semantic Scholar. Available at: [Link]
Bentham Science Publishers. (n.d.). The Role of Chromenes in Drug Discovery and Development. ResearchGate. Available at: [Link]
Gaikwad, S. B., et al. (2025). Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. PubMed Central. Available at: [Link]
Al-Majid, A. M., et al. (2022). Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells. MDPI. Available at: [Link]
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. PubMed Central. Available at: [Link]
Aston, K. W., et al. (2004). Chromene derivatives as anti-inflammatory agents. Google Patents.
Krishnan, S., et al. (2013). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. National Institutes of Health. Available at: [Link]
Costa, M., et al. (2016). Biological importance of structurally diversified chromenes. PubMed. Available at: [Link]
Beg, S., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Research Journal of Pharmacy and Technology. Available at: [Link]
Chaudhary, A., et al. (2022). Chromenes-A Novel Class of Heterocyclic Compounds: Recent Advancements and Future Perspectives. Asian Journal of Research in Chemistry. Available at: [Link]
ResearchGate. (n.d.). Structure–activity relationship (SAR) of 4H‐chromene derivatives with... ResearchGate. Available at: [Link]
ResearchGate. (2025). Synthesis and anti-inflammatory activities of 4H-chromene and chromeno[2,3-b]pyridine derivatives. ResearchGate. Available at: [Link]
Gaikwad, S. B., et al. (2025). Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. RSC Publishing. Available at: [Link]
Borges, F., et al. (2023). Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria. MDPI. Available at: [Link]
Macias, C. (2022). In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. ScholarWorks@UTEP. Available at: [Link]
Hafez, H. N., El-Gazzar, A. R. B. A., & Al-Hussain, S. A. (2016). Design of New Benzo[h]chromene Derivatives: Antitumor Activities and Structure-Activity Relationships of the 2,3-Positions and Fused Rings at the 2,3-Positions. PubMed Central. Available at: [Link]
Sari, D. C. R., et al. (2018). In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. PubMed Central. Available at: [Link]
Sharma, R., et al. (2025). Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. RSC Medicinal Chemistry. Available at: [Link]
Liu, Y., et al. (2020). Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. ACS Omega. Available at: [Link]
ResearchGate. (2025). (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. Available at: [Link]
Xiao, Y., et al. (2022). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. PubMed. Available at: [Link]
Al-Shwyeh, H. A., & Al-Salahi, R. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health. Available at: [Link]
ResearchGate. (2025). Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][8][14]Oxazines, and Chromeno[2,3-d]Pyrimidines. ResearchGate. Available at: [Link]
Chaudhary, A., et al. (2022). Chromenes - A Novel Class of Heterocyclic Compounds: Recent Advancements and Future Directions. PubMed. Available at: [Link]
ResearchGate. (2016). Methods for in vitro evaluating antimicrobial activity: A review. ResearchGate. Available at: [Link]
de Oliveira, T. B., et al. (2016). Synthesis, Structure-Activity Relationships (SAR) and in Silico Studies of Coumarin Derivatives with Antifungal Activity. MDPI. Available at: [Link]
Chang, S., & Grubbs, R. H. (1997). A Highly Efficient and Practical Synthesis of Chromene Derivatives Using Ring-Closing Olefin Metathesis. ACS Publications. Available at: [Link]
Boukhatem, M. N., et al. (2023). Evaluation of the Anti-Inflammatory Activity of Microwave Extracts of Thymus algeriensis: In Vitro, In Vivo, and In Silico Studies. MDPI. Available at: [Link]
Gonzalez-Nicolini, V., & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. PubMed. Available at: [Link]
ResearchGate. (n.d.). Selected biologically active compounds with a 4H-chromene core. ResearchGate. Available at: [Link]
MDPI. (n.d.). Synthesis and Evaluation of Novel Compounds with Anticancer Activity. MDPI. Available at: [Link]
Castillo, D., et al. (2024). Antimicrobial activity of a natural compound and analogs against multi-drug-resistant Gram-positive pathogens. ASM Journals. Available at: [Link]
Frontiers. (2024). Design, synthesis and antibacterial assessment of novel 4H-chromene analogues. Frontiers. Available at: [Link]
Rostami, A., & Zarei, A. (2018). Facile Protocol for the Synthesis of 2-Amino-4H-Chromene Derivatives using Choline Chloride/Urea. Taylor & Francis Online. Available at: [Link]
da Silva, W. A., et al. (2022). Exploring Benzo[h]chromene Derivatives as Agents against Protozoal and Mycobacterial Infections. PubMed Central. Available at: [Link]
Semantic Scholar. (2016). [PDF] Methods for in vitro evaluating antimicrobial activity: A review. Semantic Scholar. Available at: [Link]
YouTube. (2024). Evaluation of the In vitro Anti Inflammatory Activity of Nerium oleander. YouTube. Available at: [Link]
Technical Support Center: Purification of [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetic acid
Welcome to the dedicated technical support guide for the purification of [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetic acid (also known as Chrysin-7-O-acetic acid). This resource is designed for researchers, medi...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the dedicated technical support guide for the purification of [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetic acid (also known as Chrysin-7-O-acetic acid). This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this promising flavonoid derivative. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed purification protocols grounded in established scientific principles. Our goal is to provide you with the expertise to overcome common purification challenges and ensure the integrity of your research.
I. Understanding the Molecule: Key Physicochemical Properties
Before delving into purification techniques, it is crucial to understand the physicochemical properties of [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetic acid, as these properties dictate the most effective purification strategies.
Visual cue for purity; color may indicate residual impurities.
Solubility
Poorly soluble in water; soluble in organic solvents like DMSO, DMF, ethanol, and acetone.
Guides the selection of solvents for chromatography and crystallization.
Acidity
Contains a carboxylic acid moiety and a phenolic hydroxyl group.
The acidic nature allows for purification via acid-base extraction.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my crude [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetic acid?
A1: The most common impurities typically arise from the synthesis, which usually involves the O-alkylation of chrysin at the 7-hydroxyl position.[2][3] Potential impurities include:
Unreacted Chrysin: The starting material may not have fully reacted.
Byproducts of the Alkylating Agent: For example, if using ethyl bromoacetate, hydrolysis can lead to bromoacetic acid or other related species.
Di-alkylated Product: Although the 7-hydroxyl group is more reactive, some alkylation at the 5-hydroxyl position can occur under certain conditions.
Residual Solvents: Solvents used in the synthesis and work-up (e.g., DMF, acetone) may be present.
Q2: My purified product is a sticky oil or a gum instead of a solid. What should I do?
A2: "Oiling out" is a common issue in the crystallization of organic compounds, especially when the cooling is too rapid or the wrong solvent system is used.[4][5] To address this:
Re-dissolve and Cool Slowly: Reheat the solution until the oil completely dissolves. You may need to add a small amount of the "good" solvent. Then, allow the solution to cool much more slowly. Insulating the flask can help.
Change the Solvent System: Your current solvent may be too good a solvent. Try a different solvent or a solvent/anti-solvent system.
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic scratches can provide nucleation sites for crystal growth.
Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to induce crystallization.
Q3: I am seeing significant peak tailing when analyzing my compound by reverse-phase HPLC. What is causing this and how can I fix it?
A3: Peak tailing for acidic compounds like [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetic acid on a C18 column is often due to interactions between the analyte and residual free silanol groups on the silica support. To mitigate this:
Acidify the Mobile Phase: Add a small amount of an acid like formic acid (0.1%) or acetic acid (1%) to the mobile phase.[6][7] This will protonate the carboxylic acid and minimize its interaction with the stationary phase.
Use a Buffered Mobile Phase: A buffer, such as a phosphate or acetate buffer, at a pH well below the pKa of your compound will ensure it remains in its protonated form.
Choose an End-Capped Column: Modern HPLC columns are often "end-capped" to reduce the number of free silanol groups, which can significantly improve peak shape for acidic and basic compounds.
III. Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the purification of your compound.
A. Flash Column Chromatography Issues
Problem
Probable Cause(s)
Recommended Solution(s)
Poor separation of the product from unreacted chrysin.
The polarity difference between your product and chrysin may not be sufficient with the chosen eluent system.
1. Use a shallower gradient: Start with a less polar eluent and gradually increase the polarity. 2. Add an acid modifier: Add 0.5-1% acetic acid to your mobile phase. This can improve the resolution of acidic compounds. 3. Try a different solvent system: Consider switching from a methanol/DCM system to an ethyl acetate/hexane system with an acid modifier.
The product is streaking on the column and eluting over many fractions.
The compound may be interacting too strongly with the silica gel, or it could be due to overloading the column.
1. Add an acid modifier: As above, adding a small amount of acetic acid to the eluent can reduce streaking. 2. Reduce the amount of sample loaded: Overloading the column is a common cause of poor separation. 3. Ensure the sample is fully dissolved in a minimum amount of solvent before loading.
The compound appears to be stuck on the column and won't elute.
The eluent may not be polar enough to move the acidic compound off the silica gel.
1. Increase the polarity of the eluent: Gradually increase the percentage of the more polar solvent (e.g., methanol). 2. Flush the column with a highly polar, acidic solvent system: A mixture of 10-20% methanol in dichloromethane with 1% acetic acid should elute most polar acidic compounds.
B. Crystallization and Recrystallization Issues
Problem
Probable Cause(s)
Recommended Solution(s)
No crystals form upon cooling.
The solution is not supersaturated. This could be due to using too much solvent or the compound being very soluble even at low temperatures.
1. Evaporate some of the solvent: Gently heat the solution to reduce its volume and then allow it to cool again.[4] 2. Add an anti-solvent: If you used a single solvent, try adding a miscible solvent in which your compound is insoluble dropwise until the solution becomes cloudy, then gently heat until it is clear and cool slowly. 3. Induce crystallization: Try scratching the flask or adding a seed crystal.
The product crystallizes too quickly, forming a fine powder.
Rapid cooling or a very poor solvent can lead to the rapid precipitation of small crystals, which may trap impurities.
1. Slow down the cooling process: Insulate the flask to allow for slow, controlled cooling.[4] 2. Use more solvent: Add a little more of the hot solvent to ensure the compound doesn't crash out immediately upon cooling.[4]
The resulting crystals are colored, but the pure compound should be a lighter color.
Colored impurities are co-crystallizing with your product.
1. Use charcoal: Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed colored impurities before cooling. Be aware that charcoal can also adsorb some of your product.
IV. Detailed Purification Protocols
A. Protocol 1: Purification by Acid-Base Extraction
This technique is highly effective for separating the acidic product from non-acidic impurities like unreacted chrysin.
Rationale: The carboxylic acid group of [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetic acid can be deprotonated by a weak base to form a water-soluble carboxylate salt. Neutral impurities, such as unreacted chrysin, will remain in the organic phase.
Technical Support Center: Strategies to Minimize By-product Formation in Flavonoid Synthesis
Welcome to the Technical Support Center for flavonoid synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address common c...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for flavonoid synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address common challenges encountered during the synthesis of this vital class of polyphenolic compounds. Our goal is to move beyond simple protocols and offer a deeper understanding of the underlying chemical principles to empower you to minimize by-product formation and maximize the yield and purity of your target flavonoids.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, providing causative explanations and actionable solutions.
Problem 1: My flavone synthesis from a 2'-hydroxychalcone yields a significant amount of a yellow, isomeric by-product.
Q: I'm trying to synthesize a flavone via oxidative cyclization of a 2'-hydroxychalcone, but I'm consistently isolating a yellow compound along with my desired flavone. How can I prevent this?
A: The yellow by-product you are observing is likely an aurone, a structural isomer of a flavone.[1][2] The formation of aurones versus flavones is a common challenge in the oxidative cyclization of 2'-hydroxychalcones and is highly dependent on the reaction conditions, particularly the choice of oxidant.[2][3]
Causality: The mechanism of cyclization can proceed through two main pathways. One pathway leads to the six-membered pyran ring of a flavone, while the other results in the five-membered furan ring of an aurone.[2] The choice of catalyst and reaction conditions can selectively favor one pathway over the other. Transition metal salts like mercury(II) acetate (Hg(OAc)₂) and copper(II) bromide (CuBr₂) are known to promote the formation of aurones.[2][3] Conversely, reagents such as iodine (I₂) in dimethyl sulfoxide (DMSO) tend to favor the synthesis of flavones.[2][3]
Strategic Solutions:
Reagent Selection: To favor flavone formation, switch to an iodine-based oxidation system. A common and effective method is using a catalytic amount of iodine in DMSO.[2][3] Selenium dioxide (SeO₂) is another reagent that can be used to promote flavone synthesis.[2]
Avoid Aurone-Promoting Reagents: Steer clear of transition metal salts like Hg(OAc)₂ and CuBr₂ if your target is a flavone.[2][3]
Reaction Conditions: Microwave-assisted synthesis has been shown to reduce reaction times and, in some cases, improve yields of the desired flavone.[4][5]
Experimental Protocol: Iodine-Catalyzed Oxidative Cyclization of 2'-Hydroxychalcone to a Flavone
Dissolve the 2'-hydroxychalcone in anhydrous DMSO.
Add a catalytic amount of iodine (I₂) to the solution.
Heat the reaction mixture at 100-120 °C and monitor the progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
Collect the precipitated solid by filtration, wash with cold water, and dry.
Purify the crude product by recrystallization or column chromatography to obtain the pure flavone.
Problem 2: I'm observing poor regioselectivity and a mixture of products during the Baker-Venkataraman rearrangement.
Q: My Baker-Venkataraman rearrangement to form a 1,3-diketone intermediate is giving me a complex mixture of products with low yield of the desired compound. What's going wrong?
A: The Baker-Venkataraman rearrangement is a powerful tool for synthesizing the 1,3-diketone precursor of flavones and chromones.[6][7] However, its success is highly dependent on the reaction conditions, particularly the choice of base and solvent, and the presence of reactive functional groups that can lead to side reactions.[8]
Causality: The reaction proceeds via an intramolecular Claisen condensation mechanism.[7] The base abstracts an α-proton from the acetyl group of the starting o-acyloxyacetophenone, forming an enolate. This enolate then attacks the ester carbonyl intramolecularly.[9] Side reactions can occur if the base is not strong enough to drive the reaction to completion, or if it reacts with other functional groups on the molecule. The use of protic solvents can also interfere with the reaction by protonating the enolate intermediate.[8]
Strategic Solutions:
Choice of Base: A strong, non-nucleophilic base is crucial. Potassium tert-butoxide (KOtBu) or sodium hydride (NaH) in an aprotic solvent are often effective choices.[8] Potassium carbonate (K₂CO₃) can also be used, but may require higher temperatures.[8]
Solvent System: Strictly anhydrous aprotic solvents such as tetrahydrofuran (THF), dimethyl sulfoxide (DMSO), or dry acetone are essential to prevent quenching of the enolate and hydrolysis of the ester.[8]
Temperature Control: The optimal temperature can vary depending on the reactivity of the substrate and the strength of the base. For highly reactive substrates, the reaction may proceed at room temperature, while less reactive starting materials may require refluxing.[8]
Protecting Groups: If your starting material contains other reactive hydroxyl groups, consider protecting them prior to the rearrangement to prevent unwanted acylation or other side reactions. Benzyl ethers are a common choice as they are stable to the basic conditions of the rearrangement and can be readily removed later.[10][11]
Problem 3: My Claisen-Schmidt condensation to synthesize a chalcone is plagued by self-condensation and other side products.
Q: When I try to synthesize a chalcone using the Claisen-Schmidt condensation, I get a messy reaction with low yields of my desired product. How can I improve the selectivity?
A: The Claisen-Schmidt condensation, which involves the reaction of an aromatic aldehyde with a ketone, is a cornerstone of chalcone and subsequent flavonoid synthesis.[12][13] However, the formation of by-products due to self-condensation of the ketone or other side reactions is a common issue.[14]
Causality: The reaction relies on the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde.[15] If the ketone can undergo self-condensation, this will compete with the desired reaction. The choice of base and solvent can significantly influence the relative rates of these competing reactions.[16]
Strategic Solutions:
Base and Solvent Selection: The use of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a protic solvent like ethanol is a classic approach.[13] However, for sensitive substrates, milder conditions may be necessary. The use of solid catalysts like sodium acetate or ammonium acetate under solvent-free conditions has been reported to give high yields.[17]
Reaction Stoichiometry: Using a slight excess of the aldehyde can help to drive the reaction towards the desired product and minimize self-condensation of the ketone.
Temperature Management: Running the reaction at a controlled, lower temperature can sometimes help to suppress side reactions.
Comparative Data on Catalysts for Flavone Synthesis:
Q1: How can I control the isomerization between chalcones and flavanones during synthesis?
A: The equilibrium between chalcones and their corresponding flavanones is a critical factor in flavonoid synthesis.[1][19] This isomerization is readily catalyzed by both acids and bases.[1][20] To control this, careful selection of reaction conditions and work-up procedures is essential. For the synthesis of flavanones from chalcones, basic conditions (e.g., using sodium acetate or a weak amine base) are often employed to drive the cyclization.[1][20] Conversely, if the chalcone is the desired product, it is important to avoid prolonged exposure to acidic or basic conditions during work-up and purification.[14]
Q2: What are the best protecting group strategies for polyhydroxylated flavonoids?
A: Protecting group strategies are vital for achieving regioselectivity in the synthesis of complex, polyhydroxylated flavonoids.[21][22] The choice of protecting group depends on the specific hydroxyl group to be masked and the reaction conditions of subsequent steps.
Benzyl (Bn) Ethers: These are robust protecting groups, stable to a wide range of acidic and basic conditions, making them suitable for reactions like the Baker-Venkataraman rearrangement. They are typically removed by catalytic hydrogenolysis (e.g., H₂/Pd-C).[10][11]
Silyl Ethers (e.g., TBDMS, TIPS): These are versatile protecting groups whose stability can be tuned by the steric bulk of the substituents on the silicon atom. They are generally stable to basic conditions and can be removed with fluoride reagents (e.g., TBAF).
Acetals and Ketals (e.g., Benzylidene): These are useful for protecting diol systems, particularly cis-diols. They are stable to basic conditions and can be removed under acidic conditions.
Q3: How can enzymatic synthesis help in minimizing by-products?
A: Enzymatic synthesis offers a powerful alternative to chemical methods, often providing unparalleled regio- and stereoselectivity, thus minimizing by-product formation.[23][24]
Glycosyltransferases (GTs): These enzymes catalyze the attachment of sugar moieties to specific hydroxyl groups on the flavonoid scaffold with high regioselectivity, avoiding the need for complex protection-deprotection steps that are often required in chemical glycosylation.[23] For instance, amylosucrase from Deinococcus geothermalis has been used to synthesize luteolin-4′-O-α-D-glucopyranoside with a yield of 86%, demonstrating excellent regioselectivity for the 4'-hydroxyl group.[23]
Chalcone Isomerases (CHIs): These enzymes catalyze the stereospecific cyclization of chalcones to flavanones, preventing the formation of racemic mixtures or other isomeric by-products.[24]
Hydroxylases: Enzymes like yeast hydroxylases can introduce hydroxyl groups at specific positions on the flavonoid core with high regioselectivity, a transformation that can be challenging to achieve with chemical methods.[25]
The use of enzymes in flavonoid synthesis is a rapidly growing field that holds great promise for the clean and efficient production of these valuable compounds.
Visualizing Key Synthetic Pathways
To further clarify the concepts discussed, the following diagrams illustrate key reaction pathways and the potential for by-product formation.
Oxidative Cyclization of 2'-Hydroxychalcone
Caption: Pathways for flavone and aurone formation.
Baker-Venkataraman Rearrangement
Caption: Key steps in the Baker-Venkataraman rearrangement.
Technical Support Center: A Troubleshooting Guide for NMR and Mass Spectrometry of Chromones
Welcome to the technical support center for the analysis of chromones by NMR and Mass Spectrometry. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges enc...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the analysis of chromones by NMR and Mass Spectrometry. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the spectroscopic analysis of this important class of heterocyclic compounds. Here, we move beyond generic advice to provide in-depth, field-proven insights in a direct question-and-answer format.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting
NMR spectroscopy is a cornerstone technique for the structural elucidation of chromone derivatives. However, the unique electronic and structural features of the chromone scaffold can sometimes lead to spectra that are challenging to interpret. This section addresses common issues you may encounter.
Frequently Asked Questions (NMR)
Question 1: Why are the signals for my chromone derivative's aromatic protons overlapping and difficult to assign?
Answer:
Overlapping aromatic signals are a frequent challenge in the ¹H NMR of chromones, particularly in less substituted analogs. The protons on the fused benzene ring (H-5, H-6, H-7, and H-8) often resonate in a narrow chemical shift range, typically between δ 7.0 and 8.5 ppm, due to similar electronic environments.[1]
Causality: The degree of overlap is highly dependent on the substitution pattern. Electron-donating or withdrawing groups can significantly influence the chemical shifts of adjacent and ortho/para protons, sometimes spreading the signals out. In minimally substituted chromones, the differences in electronic shielding are subtle, leading to complex, overlapping multiplets.
Troubleshooting Protocol:
Increase Spectrometer Field Strength: If available, acquiring the spectrum on a higher field instrument (e.g., 600 MHz vs. 300 MHz) will increase the dispersion of the signals, potentially resolving the overlap.
Solvent-Induced Shifts: Changing the deuterated solvent can alter the chemical shifts of your protons. Solvents like benzene-d₆ or pyridine-d₅ can induce significant shifts in aromatic protons compared to chloroform-d or DMSO-d₆, often resolving overlapping signals.
2D NMR Techniques: If signal overlap persists, two-dimensional NMR experiments are invaluable.
COSY (Correlation Spectroscopy): Will reveal which protons are spin-coupled to each other, helping to trace the connectivity within the aromatic spin system.
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons, aiding in assignment if the ¹³C spectrum is resolved.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is particularly useful for assigning quaternary carbons and confirming the overall structure.
Temperature Variation: In some cases, subtle conformational dynamics can lead to signal broadening and overlap. Acquiring the spectrum at a different temperature may sharpen the signals and improve resolution.
Question 2: The signal for the H-3 proton of my chromone is broader than other signals, or it's not a sharp singlet as expected. Why is this?
Answer:
The H-3 proton of a chromone is a vinyl proton and typically appears as a singlet. Broadening of this signal can be indicative of several phenomena.
Causality:
Unresolved Long-Range Coupling: The H-3 proton can exhibit small, long-range couplings to other protons in the molecule, particularly H-2 if it's not a substituent, or even to H-5. If these coupling constants are very small, they may not be resolved, leading to a broadened singlet.
Chemical Exchange: If your chromone has a substituent at the 2-position that can participate in chemical exchange (e.g., a hydroxyl group in a tautomeric equilibrium), this can lead to broadening of nearby signals, including H-3.[2] While less common for the C3-H itself, exchange phenomena in other parts of the molecule can affect the entire spin system.
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic impurities can cause significant line broadening of all signals in your spectrum.
Troubleshooting Protocol:
Check for Impurities: Ensure your sample is free from paramagnetic metals. If you suspect contamination, repurify your sample.
Optimize Shimming: Poor shimming of the NMR magnet can cause line broadening.[3] Re-shimming the instrument before acquiring the spectrum is a crucial step.
Apodization: Applying a different window function during NMR data processing can sometimes improve resolution and sharpen peaks. Experiment with functions like Gaussian multiplication (GM) or sine-bell functions.
Temperature and Solvent Effects: As with overlapping signals, varying the temperature or solvent can sometimes sharpen broadened peaks by altering exchange rates or conformational dynamics.
Question 3: I have a hydroxychromone, and the NMR spectrum is more complex than I anticipated, with extra signals. What could be the cause?
Answer:
The presence of extra signals in the NMR spectrum of a hydroxychromone often points to the existence of tautomers in solution.[4][5]
Causality: Hydroxychromones, particularly those with hydroxyl groups at positions that can engage in keto-enol tautomerism (e.g., 5-hydroxychromone or 2-hydroxychromone), can exist as a mixture of tautomeric forms in solution. These tautomers are distinct chemical species and will give rise to separate sets of NMR signals. The equilibrium between these forms can be influenced by the solvent, temperature, and pH.
Troubleshooting Workflow:
Caption: Workflow for investigating tautomerism in hydroxychromones.
Experimental Protocols:
Variable Temperature NMR: Acquire spectra at different temperatures. If tautomerism is occurring, the relative intensities of the signals corresponding to the different tautomers may change as the equilibrium shifts with temperature.
Solvent Study: Record spectra in a range of solvents with different polarities (e.g., CDCl₃, acetone-d₆, DMSO-d₆). The tautomeric equilibrium is often highly solvent-dependent.
D₂O Exchange: Add a drop of D₂O to your NMR sample. The signals from exchangeable -OH protons will disappear.[6] This can help simplify the spectrum and identify which signals belong to the hydroxyl groups.
2D NMR: Use 2D NMR techniques to establish the connectivities for each set of signals, allowing you to assign the structures of the individual tautomers present in the mixture.
Typical ¹H NMR Chemical Shifts (δ, ppm) for the Chromone Scaffold
Proton
Typical Chemical Shift Range (ppm)
H-2
8.0 - 8.3
H-3
6.2 - 6.5
H-5
7.9 - 8.2
H-6
7.3 - 7.6
H-7
7.5 - 7.8
H-8
7.3 - 7.6
Note: These are approximate ranges and can be significantly influenced by substituents.[7][8]
Section 2: Mass Spectrometry (MS) Troubleshooting
Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information about chromones through fragmentation analysis. However, achieving clean, interpretable spectra can sometimes be challenging.
Frequently Asked Questions (MS)
Question 1: My mass spectrum shows a prominent peak at [M+23]⁺ and/or [M+39]⁺ in positive ion ESI, often more intense than the [M+H]⁺ peak. What are these signals?
Answer:
These signals correspond to the sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts of your chromone, respectively.
Causality: Electrospray ionization (ESI) is a soft ionization technique that often forms adducts with cations present in the sample or mobile phase.[9] The carbonyl oxygen of the chromone scaffold is a good Lewis base and can readily chelate with alkali metal ions like Na⁺ and K⁺. These ions are ubiquitous contaminants in laboratory glassware, solvents, and reagents. In some cases, the affinity of the chromone for these metal ions is so high that the formation of metal adducts is favored over protonation.[10]
Troubleshooting Protocol:
Improve Sample and Mobile Phase Purity:
Use high-purity solvents (LC-MS grade).
Acid-wash glassware to remove trace metal ions.
Be mindful of additives in your mobile phase; some buffers are sources of sodium or potassium.
Promote Protonation: Add a small amount of a proton source to your mobile phase, such as 0.1% formic acid or acetic acid. This will increase the concentration of H⁺ ions, favoring the formation of the [M+H]⁺ ion.
Utilize Adduct Formation: In some cases, adduct formation can be advantageous for poorly ionizing compounds. If your chromone does not readily form an [M+H]⁺ ion, you can intentionally add a small amount of a salt (e.g., sodium acetate) to promote the formation of a single, consistent adduct for reliable molecular weight determination.
Common Adducts in Positive Ion ESI-MS
Adduct Ion
Mass-to-Charge (m/z)
Protonated Molecule
[M+H]⁺
Sodium Adduct
[M+Na]⁺
Potassium Adduct
[M+K]⁺
Ammonium Adduct
[M+NH₄]⁺
Note: M represents the molecular weight of the neutral chromone.[11]
Question 2: I'm analyzing a bromo- or chloro-substituted chromone, and I see a pair of peaks for the molecular ion separated by 2 m/z units. Is this an impurity?
Answer:
This is not an impurity but rather the characteristic isotopic pattern of chlorine or bromine.
Causality: Many elements exist as a mixture of stable isotopes. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. Bromine also has two major isotopes, ⁷⁹Br and ⁸¹Br, with a natural abundance ratio of nearly 1:1.[12][13] Therefore, a molecule containing one chlorine atom will show two molecular ion peaks: M⁺ (containing ³⁵Cl) and [M+2]⁺ (containing ³⁷Cl), with a relative intensity of approximately 3:1. A molecule with one bromine atom will also show M⁺ (with ⁷⁹Br) and [M+2]⁺ (with ⁸¹Br) peaks, but their intensities will be nearly equal (1:1).
Diagnostic Protocol:
Examine the M⁺ and [M+2]⁺ Peaks:
Intensity Ratio ~3:1: Indicates the presence of one chlorine atom.
Intensity Ratio ~1:1: Indicates the presence of one bromine atom.
Look for Isotopic Patterns in Fragment Ions: If a fragment ion retains the halogen atom, it will also exhibit the same isotopic pattern. This can be a powerful tool for confirming fragmentation pathways.
Question 3: The fragmentation pattern of my chromone in the mass spectrometer is complex. What is the most characteristic fragmentation I should look for?
Answer:
The most characteristic fragmentation pathway for the chromone scaffold under electron impact (EI) or collision-induced dissociation (CID) is the retro-Diels-Alder (RDA) reaction .[14][15]
Mechanism: The RDA reaction involves the cleavage of the heterocyclic C-ring, resulting in the formation of a radical cation of a substituted alkyne and a neutral vinylketene, or vice versa. The specific fragments observed will depend on the substitution pattern of the chromone.
Illustrative Fragmentation Workflow:
Caption: Generalized retro-Diels-Alder fragmentation pathway for chromones.
Troubleshooting Unexpected Fragments:
Compare with Expected RDA Fragments: Calculate the expected masses of the RDA fragments for your specific chromone derivative. If you do not observe these, it may indicate that another fragmentation pathway is dominant, possibly directed by a functional group on a substituent.
Consider Substituent Effects: Electron-donating or withdrawing groups can significantly influence the fragmentation pathways. For example, a substituent with a readily cleavable bond may lead to initial fragmentation from that group before the RDA reaction occurs.
Tandem MS (MS/MS): To clarify complex fragmentation patterns, isolate the molecular ion (or a primary fragment ion) and subject it to a second stage of fragmentation. This will help to establish the relationships between the different fragment ions and piece together the fragmentation pathways.[16]
References
University of Rochester, Department of Chemistry. Troubleshooting ¹H NMR Spectroscopy. [Link]
Fang, Y.-C., et al. (2023). Chromone–Thiocoumarin Transmutation Enabled by Lawesson's Reagent. Organic Letters.
G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. [Link]
Elguero, J., et al. (2009). The Use of NMR Spectroscopy to Study Tautomerism.
Valente, S., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry.
Tzeng, Z.-H., & Chen, Y.-Z. (2008). Retro-Diels-Alder reaction in mass spectrometry.
Jha, A. S., et al. (1980). Carbon-13 chemical shift assignments of chromones and isoflavones. Canadian Journal of Chemistry.
Takeuchi, K., & Wagner, G. (2006). Narrowing of Protein NMR Spectral Lines Broadened by Chemical Exchange. Journal of Magnetic Resonance.
Sharma, V. P. (2018). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I.
ResearchGate. (n.d.). Chemical Exchange Effects in NMR.
University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. [Link]
YouTube. (2021).
Smith, K. M., et al. (1996). Tautomerism and ¹H and ¹³C NMR assignment of methyl derivatives of 9-hydroxyphenalenone. Magnetic Resonance in Chemistry.
ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. [Link]
Agilent. (2018). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. [Link]
Li, Y., et al. (2021). UPLC-ESI-MS/MS Based Characterization of Active Flavonoids from Apocynum spp. and Anti-Bacteria Assay. Molecules.
Serafim, R. A. M., et al. (2018).
Sharma, V. P. (2018). Mass spectral fragmentation modes of some heterocyclically substituted chromones-II.
Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. [Link]
Encyclopedia.pub. (n.d.). Tautomerism Detected by NMR. [Link]
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
Organic Chemistry Data. (n.d.). ¹H NMR Chemical Shifts. [Link]
Waters. (n.d.). What are common adducts in ESI mass spectrometry? [Link]
CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. [Link]
MDPI. (2019). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. [Link]
Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
MDPI. (2022). The Mechanism of a Retro-Diels–Alder Fragmentation of Luteolin: Theoretical Studies Supported by Electrospray Ionization Tandem Mass Spectrometry Results. [Link]
ACD/Labs. (2023). Exchangeable Protons in NMR—Friend or Foe? [Link]
YouTube. (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL.
Nasini, G., et al. (1986). NMR study of tautomerism in natural perylenequinones. Journal of the Chemical Society, Perkin Transactions 2.
University of Washington. (n.d.). ESI Common Background Ions: Repeating Units. [Link]
PubMed. (2022). The Mechanism of a Retro-Diels–Alder Fragmentation of Luteolin: Theoretical Studies Supported by Electrospray Ionization Tandem Mass Spectrometry Results. [Link]
ResearchGate. (n.d.). Chromone studies. Part 12. Fragmentation patterns in the electron-impact mass spectra of 2-(N,N-dialkylamino)-4H-1-benzopyran-4-ones and.
International Journal of Modern Research in Engineering and Technology. (2019).
Limbach, H.-H., et al. (1994). NMR Study of the Tautomerism of Porphyrin Including the Kinetic HH/HD/DD Isotope Effects in the Liquid and the Solid State. Journal of the American Chemical Society.
Waters. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1. [Link]
Royal Society of Chemistry. (2024). LC-MS/DIA-based strategy for comprehensive flavonoid profiling: an Ocotea spp. applicability case.
LCGC International. (2003). Ion Suppression: A Major Concern in Mass Spectrometry. [Link]
Pearson. (n.d.). The molecule that gave the mass spectrum shown here contains a halogen... [Link]
Technical Support Center: Enhancing Flavonoid Bioavailability for In Vivo Studies
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into overcoming the challenges associated with th...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into overcoming the challenges associated with the low bioavailability of flavonoid compounds in in vivo studies. Here, you will find scientifically grounded troubleshooting advice and frequently asked questions to support the success of your experimental workflows.
Introduction: The Bioavailability Conundrum
Flavonoids are a diverse group of plant secondary metabolites with promising therapeutic potential, exhibiting antioxidant, anti-inflammatory, and anti-cancer properties in numerous preclinical studies.[1][2] However, a significant hurdle in translating these findings to successful in vivo outcomes is their characteristically low bioavailability.[1][3][4] This limitation stems from factors such as poor aqueous solubility, extensive first-pass metabolism in the intestine and liver, and rapid elimination from the body.[3][4][5][6] Consequently, the concentration of active flavonoid compounds reaching systemic circulation is often insufficient to exert a therapeutic effect.[7] This guide will address common challenges and provide actionable strategies to enhance the bioavailability of flavonoids in your research.
Frequently Asked Questions (FAQs)
Q1: Why is the bioavailability of my flavonoid compound so low in my animal model?
A1: The low bioavailability of flavonoids is a multifaceted issue. Key contributing factors include:
Poor Aqueous Solubility: Many flavonoids are hydrophobic, limiting their dissolution in the gastrointestinal fluids and subsequent absorption.[4]
Extensive First-Pass Metabolism: Once absorbed, flavonoids undergo significant metabolism in the intestinal wall and liver.[3][5] Enzymes in these tissues convert flavonoids into conjugated metabolites (glucuronides, sulfates, and methylated forms), which are often less biologically active and more readily excreted.[3][5][8]
Efflux by Transporters: ATP-binding cassette (ABC) transporters in the intestinal epithelium can actively pump flavonoids and their metabolites back into the intestinal lumen, further reducing net absorption.
Gut Microbiota Interaction: The gut microbiome plays a crucial role in flavonoid metabolism.[1][9] While some microbial transformations can produce more bioactive compounds, others can lead to degradation and inactivation.[1][2]
Physicochemical Properties of the Flavonoid: The specific chemical structure of a flavonoid, including its molecular weight and the presence of glycosidic moieties, significantly influences its absorption and metabolism.[3] For instance, some flavonoid glycosides must be hydrolyzed to their aglycone form by intestinal enzymes or gut microbiota before they can be absorbed.[7]
Q2: Should I use the flavonoid aglycone or a glycoside form in my in vivo study?
A2: The choice between an aglycone and a glycoside depends on the specific flavonoid and the research question.
Aglycones: Generally, flavonoid aglycones are more lipophilic and can be absorbed via passive diffusion across the intestinal epithelium.[1] For some flavonoids, like genistein, the aglycone form has demonstrated higher bioavailability compared to its glycoside.[3]
Glycosides: The sugar moiety on a flavonoid glycoside can significantly impact its absorption.[3][8] Some glycosides, like quercetin-3-glucoside, can be transported into intestinal cells by glucose transporters before being hydrolyzed to the aglycone.[1][8] However, other glycosides, such as quercetin-3-rutinoside, are poorly absorbed in the small intestine and must reach the colon to be hydrolyzed by microbial enzymes.[8] It is crucial to understand the specific absorption pathway of the glycoside you are studying.
Q3: What are the most effective formulation strategies to improve flavonoid bioavailability?
A3: Several formulation strategies can significantly enhance the bioavailability of flavonoids. These approaches primarily aim to improve solubility, protect against degradation, and facilitate absorption.
Formulation Strategy
Mechanism of Action
Key Advantages
Nanoemulsions
Increase surface area for dissolution and can be formulated with absorption enhancers.
High loading capacity, improved stability.
Liposomes
Encapsulate flavonoids in a lipid bilayer, protecting them from degradation and facilitating cellular uptake.[10]
Entrap flavonoids in a solid lipid core, offering controlled release and protection.[10][11]
High stability, potential for sustained release.[10]
Phytosomes
Form a complex between the flavonoid and phospholipids, enhancing lipid solubility and absorption.
Improved oral bioavailability.
Cyclodextrin Complexes
Encapsulate the flavonoid within the hydrophobic cavity of a cyclodextrin molecule, increasing its aqueous solubility.
Simple to prepare, enhances dissolution.
Q4: How can I accurately measure the bioavailability of my flavonoid compound and its metabolites?
A4: Accurate assessment of flavonoid bioavailability requires robust analytical methods. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) is the gold standard for identifying and quantifying flavonoids and their metabolites in biological samples (e.g., plasma, urine, tissues).[12]
Key considerations for your analytical workflow include:
Sample Preparation: Efficient extraction of the parent flavonoid and its various conjugated metabolites from the biological matrix is critical. This often involves enzymatic hydrolysis (using β-glucuronidase and sulfatase) to cleave the conjugates and measure the total aglycone concentration.
Method Validation: Your analytical method should be validated for linearity, accuracy, precision, and sensitivity to ensure reliable and reproducible results.[13]
Pharmacokinetic Analysis: After administering the flavonoid, collect blood samples at multiple time points to determine key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve). These parameters provide a quantitative measure of bioavailability.
Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible results in my in vivo flavonoid study.
Causality & Troubleshooting Steps:
Cause: Variability in the flavonoid formulation.
Solution: Ensure your formulation method is standardized and reproducible. Characterize each batch of your formulation for particle size, encapsulation efficiency, and drug loading to ensure consistency.
Cause: Animal-to-animal variation in metabolism.
Solution: Use a sufficient number of animals per group to account for biological variability. Consider using genetically homogenous animal strains. Fasting animals overnight before dosing can also help reduce variability in gastrointestinal physiology.
Cause: Issues with the analytical method.
Solution: Re-validate your HPLC-MS/MS method. Check for matrix effects from the biological samples that may be interfering with quantification. Use stable isotope-labeled internal standards to improve accuracy.
Problem 2: My flavonoid formulation is not stable and aggregates over time.
Causality & Troubleshooting Steps:
Cause: Inappropriate choice of surfactants or stabilizers in your formulation.
Solution: Screen a panel of pharmaceutically acceptable surfactants and co-surfactants to find the optimal combination for your specific flavonoid and delivery system. For nanoemulsions, the hydrophilic-lipophilic balance (HLB) of the surfactant system is critical.
Cause: Suboptimal storage conditions.
Solution: Investigate the effect of temperature, light, and pH on the stability of your formulation. Store formulations under conditions that minimize degradation and aggregation. For example, many lipid-based formulations should be stored at 4°C and protected from light.
Problem 3: The observed in vivo efficacy does not correlate with the measured plasma concentration of the parent flavonoid.
Causality & Troubleshooting Steps:
Cause: The biological activity is due to flavonoid metabolites, not the parent compound.
Solution: Expand your analytical workflow to identify and quantify the major metabolites in plasma and tissues.[5] It is known that flavonoid metabolites can also possess biological activity.[3] You may need to synthesize or purchase metabolite standards for accurate quantification.
Cause: The parent flavonoid is accumulating in the target tissue.
Solution: In addition to plasma, measure the concentration of the flavonoid and its metabolites in the target tissue at the end of the study. This will provide a more complete picture of the compound's distribution and its potential for local effects.
Cause: The in vitro assays used to predict efficacy were not physiologically relevant.
Solution: Re-evaluate your in vitro screening models.[7] Instead of using high concentrations of the flavonoid aglycone, consider testing the physiological concentrations of the major metabolites identified in your in vivo studies.[7]
Experimental Protocols & Visualizations
Protocol: Preparation of a Quercetin-Loaded Nanoemulsion
This protocol provides a step-by-step method for preparing a nanoemulsion to enhance the oral bioavailability of quercetin.
Materials:
Quercetin
Medium-chain triglycerides (MCT) oil
Polysorbate 80 (Tween® 80)
Sorbitan monooleate (Span® 80)
Deionized water
Procedure:
Oil Phase Preparation: Dissolve a specific amount of quercetin in MCT oil by heating and stirring.
Aqueous Phase Preparation: Prepare an aqueous solution of Polysorbate 80.
Emulsification: Add the oil phase to the aqueous phase dropwise while homogenizing at high speed.
Nanoemulsion Formation: Further reduce the droplet size by ultrasonication or high-pressure homogenization.
Characterization: Analyze the nanoemulsion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Diagram: Flavonoid Absorption and Metabolism Pathway
Caption: Overview of flavonoid absorption, metabolism, and excretion.
Diagram: Strategies to Enhance Flavonoid Bioavailability
Caption: Approaches to improve the in vivo bioavailability of flavonoids.
References
Thilakarathna, S. H., & Rupasinghe, H. P. V. (2013). Flavonoid Bioavailability and Attempts for Bioavailability Enhancement. Nutrients, 5(9), 3367-3387. [Link]
Wang, S., et al. (2024). Botanical Flavonoids: Efficacy, Absorption, Metabolism and Advanced Pharmaceutical Technology for Improving Bioavailability. Molecules, 29(3), 698. [Link]
Hollman, P. C. H., & Katan, M. B. (2004). Absorption, Bioavailability, and Metabolism of Flavonoids. Pharmaceutical Biology, 42(sup1), 74-83. [Link]
Gonzales, G. B., et al. (2015). In vitro bioavailability and cellular bioactivity studies of flavonoids and flavonoid-rich plant extracts: questions, considerations and future perspectives. Proceedings of the Nutrition Society, 74(3), 223-231. [Link]
Viškupičová, J., Ondrejovič, M., & Šturdík, E. (2008). Bioavailability and metabolism of flavonoids. Journal of Food and Nutrition Research, 47(3), 151-162.
Gullón, B., et al. (2020). Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques. Polymers, 12(8), 1683. [Link]
Wang, S., et al. (2024). Botanical Flavonoids: Efficacy, Absorption, Metabolism and Advanced Pharmaceutical Technology for Improving Bioavailability. Molecules, 29(3), 698. [Link]
Dwyer, J. T., et al. (2014). Improving the estimation of flavonoid intake for study of health outcomes. Nutrition reviews, 72(8), 529–543. [Link]
Hollman, P. C. H., & Arts, I. C. W. (2004). Absorption, Bioavailability, and Metabolism of Flavonoids. Pharmaceutical Biology, 42(sup1), 74-83. [Link]
Manach, C., et al. (2005). Pharmacokinetics and metabolism of dietary flavonoids in humans. Food and Chemical Toxicology, 43(3), 391-400. [Link]
Riaz, A., et al. (2023). Lipid-Based Delivery Systems for Flavonoids and Flavonolignans: Liposomes, Nanoemulsions, and Solid Lipid Nanoparticles. Pharmaceutics, 15(7), 1957. [Link]
Cichońska, M., & Chmielewska, A. (2024). New Study Reviews Chromatography Methods for Flavonoid Analysis. LCGC International. [Link]
Li, H., et al. (2023). Effects of several flavonoids on human gut microbiota and its metabolism by in vitro simulated fermentation. Frontiers in Nutrition, 10, 1109001. [Link]
Feng, J., et al. (2021). Opportunities and challenges in enhancing the bioavailability and bioactivity of dietary flavonoids: A novel delivery system perspective. Journal of Controlled Release, 337, 267-285. [Link]
Pal, R., et al. (2020). Boosting the Solubility and Bioactivity of Flavonoids in Nontoxic Betaine-Based Natural Eutectic Solvents. ACS Sustainable Chemistry & Engineering, 8(31), 11670-11682. [Link]
Lu, Q., et al. (2021). The Interaction between Flavonoids and Intestinal Microbes: A Review. Foods, 10(11), 2795. [Link]
Riaz, A., et al. (2023). Lipid-Based Delivery Systems for Flavonoids and Flavonolignans. Encyclopedia, 3(3), 918-936. [Link]
Zhang, Y., et al. (2024). Research Progress on Extraction and Detection Technologies of Flavonoid Compounds in Foods. Foods, 13(4), 606. [Link]
Patel, K., et al. (2020). NOVEL FORMULATION STRATEGY TO ENHANCE SOLUBILITY OF QUERCETIN. Pharmacophore, 11(1), 74-81. [Link]
Technical Support Center: Method Refinement for the Selective Extraction of Acetic Acid Derivatives
Welcome to the Technical Support Center dedicated to the nuanced art and science of selectively extracting acetic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals w...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center dedicated to the nuanced art and science of selectively extracting acetic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with isolating these valuable compounds. Here, we move beyond rote protocols to explore the fundamental principles that govern successful extractions, offering field-tested insights to troubleshoot common issues and refine your methodologies.
Our approach is rooted in a deep understanding of chemical causality. We believe that a robust protocol is a self-validating one, where each step is justified by sound scientific principles. This resource is structured as a dynamic troubleshooting guide and a comprehensive FAQ section to directly address the practical hurdles you face in the lab.
Troubleshooting Guide: Common Issues in Acetic Acid Derivative Extraction
This section addresses specific, frequently encountered problems in a question-and-answer format, providing not just solutions, but the rationale behind them.
Issue 1: Poor Recovery of the Target Acetic Acid Derivative in Liquid-Liquid Extraction (LLE)
Question: I'm performing a liquid-liquid extraction of an acidic derivative from an aqueous matrix into an organic solvent, but my yields are consistently low. What factors should I investigate?
Answer:
Low recovery in LLE of acidic compounds is a multi-faceted problem often stemming from suboptimal pH, poor solvent choice, or insufficient phase contact. Let's break down the critical parameters:
The Pivotal Role of pH: The charge state of your acetic acid derivative is paramount for its partitioning behavior between aqueous and organic phases.[1][2] For an acidic derivative to be efficiently extracted into an organic solvent, it must be in its neutral, protonated form.[1][3]
Causality: In its ionized (deprotonated) state, the carboxylate anion is highly polar and will preferentially remain in the aqueous phase.[1] By acidifying the aqueous phase to a pH at least 2 units below the pKa of your target molecule, you ensure it is predominantly in its neutral, more organosoluble form.[4]
Troubleshooting Steps:
Determine the pKa: If the pKa of your derivative is unknown, a good starting point for acidic analytes is to test extractions at pH 2.5 and 4.[5]
Acidify the Aqueous Phase: Before extraction, adjust the pH of your aqueous sample using a non-interfering acid (e.g., HCl, H₂SO₄).
Verify pH: Always verify the pH of the aqueous phase after adding acid and before adding the organic solvent.
Solvent Selection is Key: The principle of "like dissolves like" is fundamental here. The ideal solvent should have a high partition coefficient for your specific derivative, be immiscible with water, and have a low boiling point for easy removal post-extraction.[6]
Causality: A solvent with high affinity for your compound will drive the equilibrium towards the organic phase, maximizing extraction efficiency.[6]
Recommended Solvents: For acetic acid and its derivatives, solvents like ethyl acetate, butyl acetate, and isobutyl acetate have demonstrated high efficacy.[7] Butyl acetate, in particular, has shown excellent performance in extracting acetic acid while leaving polar compounds like sugars in the aqueous phase.[7]
Troubleshooting Steps:
Consult Solvent Selection Guides: Review literature for solvents used with structurally similar compounds.
Empirical Testing: If yields remain low, perform small-scale pilot extractions with a few different recommended solvents (e.g., ethyl acetate, methyl isobutyl ketone (MIBK), toluene, 1-octanol) to determine the optimal choice for your specific derivative.[8][9]
"Salting Out" to Enhance Partitioning: For more hydrophilic derivatives, adding a high concentration of a simple salt (e.g., sodium sulfate, sodium chloride) to the aqueous phase can significantly improve extraction efficiency.[5]
Causality: The salt increases the polarity of the aqueous phase, effectively "squeezing out" the less polar organic analyte and driving it into the organic phase. This is known as the salting-out effect.[5]
Physical Technique and Emulsions:
Vigorous Mixing: Ensure thorough mixing of the two phases to maximize the interfacial surface area where extraction occurs.[3]
Emulsion Formation: If an emulsion (a stable suspension of one liquid in the other) forms, it can trap your analyte and lead to poor recovery.[10] This is common with samples high in fats or proteins.[10]
Prevention: Gentle swirling or rocking instead of vigorous shaking can prevent emulsion formation.[10]
Resolution: If an emulsion forms, try adding brine (saturated NaCl solution) or allowing the mixture to stand for an extended period. In some cases, filtration through glass wool can help break the emulsion.
Issue 2: Co-extraction of Impurities
Question: My final extracted product is contaminated with other acidic or polar compounds from the initial matrix. How can I improve the selectivity of my extraction?
Answer:
Achieving high purity requires a multi-step approach that leverages the specific chemical properties of your target derivative versus the impurities.
Leveraging pH Gradients (Acid-Base Extraction): This is a powerful technique for separating acidic, basic, and neutral compounds.[3]
Causality: By systematically adjusting the pH of the aqueous phase, you can selectively move compounds between the organic and aqueous layers based on their pKa values.
Workflow for Isolating an Acetic Acid Derivative:
Initial Extraction: Perform the initial extraction from an acidified aqueous phase (pH < pKa of target) into an organic solvent. This will bring your acidic derivative and any neutral impurities into the organic phase, leaving highly polar and basic compounds behind.
Back-Extraction: Wash the organic phase with a basic aqueous solution (e.g., dilute NaHCO₃, pH ~8.5). Your acetic acid derivative will be deprotonated to its salt form and move into the aqueous phase. Neutral impurities will remain in the organic layer.
Final Isolation: Separate the basic aqueous layer, re-acidify it (pH < pKa), and perform a final extraction with a fresh organic solvent to recover your purified derivative.
Solid-Phase Extraction (SPE) for Cleanup: SPE is an excellent technique for purifying extracts or for matrices where LLE is problematic.[11]
Causality: SPE separates compounds based on their affinity for a solid sorbent. By choosing the correct sorbent and elution solvents, you can selectively retain your analyte while washing away impurities, or vice-versa.[11]
Choosing the Right SPE Sorbent:
For Polar Derivatives in Nonpolar Matrices: Use a polar sorbent like silica (LC-Si) or Florisil. The polar derivative will be retained, and can then be eluted with a more polar solvent.[12][13]
For Nonpolar to Moderately Polar Derivatives in Aqueous Matrices: Use a reversed-phase sorbent like C18-bonded silica (LC-18). The derivative is retained via hydrophobic interactions and eluted with an organic solvent.[13]
For Charged Derivatives: Ion-exchange SPE is ideal. Use an anion-exchange sorbent to capture your deprotonated acetic acid derivative.
Frequently Asked Questions (FAQs)
Q1: When should I consider using Solid-Phase Extraction (SPE) instead of Liquid-Liquid Extraction (LLE)?
A1: SPE is particularly advantageous in several scenarios:
Complex Matrices: For samples like biological fluids, fermentation broths, or food products, SPE can provide superior cleanup by removing a wide range of interferents.[11]
Trace Analysis: SPE can be used to concentrate analytes that are present at very low levels, improving detection limits.[11]
Automation: SPE is easily automated, making it suitable for high-throughput applications.
Emulsion Prone Samples: If your samples consistently form emulsions with LLE, switching to SPE (or a related technique like Supported Liquid Extraction) can resolve this issue.[10]
Q2: My acetic acid derivative is thermally labile or reactive. Are there any special considerations?
A2: Yes. If your compound is sensitive, you may need to protect the carboxylic acid functional group prior to extraction or other synthetic steps.
Protecting Groups: The carboxylic acid can be converted into an ester (e.g., methyl, benzyl, or t-butyl ester) to mask its acidic proton and prevent unwanted reactions.[14][15] This protecting group can then be removed under specific conditions (e.g., hydrolysis, hydrogenolysis) once the other chemical manipulations are complete.[14][15] The choice of protecting group depends on the stability of your overall molecule to the deprotection conditions.[15]
Q3: How do I choose the optimal organic-to-aqueous phase ratio?
A3: The phase ratio is a critical parameter for maximizing extraction efficiency. While a 1:1 ratio is a common starting point, this is often not optimal.
High Partition Coefficient: If your derivative has a very high partition coefficient (strongly prefers the organic phase), a single extraction with a 1:1 or even a lower organic-to-aqueous ratio may be sufficient.
Low to Moderate Partition Coefficient: If the partition coefficient is lower, it is more efficient to perform multiple extractions with smaller volumes of organic solvent rather than one extraction with a large volume. For example, three extractions with 20 mL of solvent will recover more analyte than a single extraction with 60 mL.
Empirical Optimization: For industrial applications or methods requiring high precision, the optimal ratio may need to be determined experimentally. Studies have shown that for acetic acid, an organic-to-aqueous phase ratio of 4:1 can achieve over 95% extraction in a single stage.[16]
Q4: Can I extract an acetic acid derivative from a solid matrix?
A4: Yes. For solid samples, a solid-liquid extraction is required first.
Grind the Sample: Increase the surface area of the solid matrix by grinding it into a fine powder.
Solvent Extraction: Suspend the powder in a suitable organic solvent and stir or sonicate to facilitate the extraction of the derivative into the solvent.
Filtration/Centrifugation: Separate the solid matrix from the organic extract.
Further Purification: The resulting organic extract can then be further purified using the LLE or SPE techniques described above.
Experimental Protocols & Data
Protocol 1: Selective LLE of an Acetic Acid Derivative from an Aqueous Solution
This protocol outlines a robust, self-validating method for selectively extracting an acidic derivative.
1. Sample Preparation & pH Adjustment:
a. Dissolve or dilute your sample in deionized water.
b. Measure the pKa of your target compound. If unknown, estimate based on its structure.
c. Slowly add 1M HCl to the aqueous solution while stirring until the pH is at least 2 units below the pKa of the target compound. Verify with a calibrated pH meter.
2. Solvent Selection & Extraction:
a. Choose an appropriate, immiscible organic solvent (e.g., butyl acetate).[7]
b. Add the organic solvent to the separatory funnel containing the acidified aqueous sample (a 1:1 volume ratio is a good starting point).
c. Stopper the funnel, invert, and open the stopcock to vent pressure.
d. Shake vigorously for 1-2 minutes, venting periodically.
e. Place the funnel in a ring stand and allow the layers to fully separate.
3. Back-Extraction for Purification:
a. Drain the lower aqueous layer and set it aside.
b. To the organic layer remaining in the funnel, add a volume of 5% NaHCO₃ solution equal to the organic phase volume.
c. Shake for 1 minute, venting as before, to extract the deprotonated acidic derivative into the basic aqueous phase.
d. Allow the layers to separate and drain the lower (now basic) aqueous layer into a clean flask. This layer contains your purified compound as a salt.
4. Recovery of Purified Compound:
a. Cool the basic aqueous extract in an ice bath.
b. Slowly re-acidify the solution with 1M HCl to a pH < pKa to precipitate the neutral form of your derivative or prepare it for a final extraction.
c. Extract the purified compound into a fresh portion of organic solvent (e.g., ethyl acetate).
d. Drain the organic layer into a clean flask.
e. Dry the organic extract over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified acetic acid derivative.
Data Presentation: Solvent Selection Characteristics
The choice of solvent is critical for successful LLE. The following table summarizes key properties of solvents commonly used for extracting acetic acid and its derivatives.
Solvent
Formula
Boiling Point (°C)
Density (g/mL)
Water Solubility (% w/w)
Key Characteristics
Ethyl Acetate
C₄H₈O₂
77.1
0.902
~8.3
Good all-around solvent, effective for many derivatives.[7]
Butyl Acetate
C₆H₁₂O₂
126
0.882
~0.7
Excellent for acetic acid, low water miscibility.[7]
Toluene
C₇H₈
110.6
0.867
~0.05
Good for less polar derivatives, forms azeotropes with water.[8]
1-Octanol
C₈H₁₈O
195
0.824
~0.054
Effective for reactive extractions, especially with amines.[4][17]
MIBK
C₆H₁₂O
117
0.802
~1.9
Good solvating power, can be used in reactive extractions.[8]
Visualizations
Diagram 1: Decision Workflow for LLE Method Development
This diagram illustrates the logical steps and decision points when developing a liquid-liquid extraction protocol for an acetic acid derivative.
Caption: LLE workflow for purifying acidic derivatives.
Diagram 2: SPE Selection Logic
This flowchart guides the selection of the appropriate Solid-Phase Extraction (SPE) mode based on the sample matrix and analyte polarity.
Caption: Decision tree for choosing the correct SPE mode.
References
Full article: Solvent extraction of acetic acid from aqueous solutions: A review. (n.d.). Taylor & Francis. Retrieved January 28, 2026, from [Link]
Liquid-Liquid Extraction Techniques Principles and Optimisation - Element Lab Solutions. (n.d.). Element Lab Solutions. Retrieved January 28, 2026, from [Link]
Solvent Selection for Liquid-Liquid Extraction of Acetic Acid from Biomass Hydrolysate. (2016). Purdue e-Pubs. Retrieved January 28, 2026, from [Link]
Functional Groups In Organic Chemistry. (2010, October 6). Chem.libretexts.org. Retrieved January 28, 2026, from [Link]
Role of Ph in liquid-liquid extraction : r/chemistry. (2022, June 21). Reddit. Retrieved January 28, 2026, from [Link]
Selective extraction of acetic acid from the fermentation broth produced by Mannheimia succiniciproducens. (2004, October). PubMed. Retrieved January 28, 2026, from [Link]
Understanding and Improving Solid-Phase Extraction. (2014, December 1). LCGC International. Retrieved January 28, 2026, from [Link]
2.3: LIQUID-LIQUID EXTRACTION. (2021, June 20). Chemistry LibreTexts. Retrieved January 28, 2026, from [Link]
Contaminations Impairing an Acetic Acid Biorefinery: Liquid-Liquid Extraction of Lipophilic Wood Extractives with Fully Recyclable Extractants. (2025, August 5). ResearchGate. Retrieved January 28, 2026, from [Link]
Reactive Extraction of Acetic Acid from Aqueous Sodium Acetate Waste. (2025, October 23). Nature Environment and Pollution Technology. Retrieved January 28, 2026, from [Link]
Optimized Extraction Method of Acetic Acid in Vinegar and Its Effect on SNIF-NMR Analysis to Control the Authenticity of Vinegar. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
Protecting group. (n.d.). chemeurope.com. Retrieved January 28, 2026, from [Link]
Tips for Troubleshooting Liquid–Liquid Extractions. (n.d.). LCGC International. Retrieved January 28, 2026, from [Link]
(PDF) Evaluation of the Efficiency of Solvent Systems to Remove Acetic Acid Derived from Pre-pulping Extraction. (2025, August 9). ResearchGate. Retrieved January 28, 2026, from [Link]
Solid-Phase Extraction. (2023, August 29). Chemistry LibreTexts. Retrieved January 28, 2026, from [Link]
(PDF) Recovery and purification of acetic acid from extremely diluted solutions using a mixed bed ion exchange resin – technical feasibility. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
Effect of aqueous phase pH on liquid–liquid extraction with impinging-jets contacting technique. (2025, August 7). ResearchGate. Retrieved January 28, 2026, from [Link]
Resource-Efficient Solvent Utilization: Solvent Selection Criteria Based on Solvent Swap Characteristics. (2024, December 1). ACS Publications. Retrieved January 28, 2026, from [Link]
The effect of pH on liquid-liquid extraction efficiency of phytosterols from tall oil soap. (n.d.). Sabinet African Journals. Retrieved January 28, 2026, from [Link]
Characterization and Structural Evaluation of Niobium-Integrated Chitosan–Gelatin Hybrid Hydrogels. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]
Separation of Acetic acid from aqueous solution using various organic solvents. (2017, August 25). International Journal of Engineering Research & Technology. Retrieved January 28, 2026, from [Link]
Protecting Groups for Carboxylic acid. (2020, July 5). YouTube. Retrieved January 28, 2026, from [Link]
Solid Phase Extraction for Clean-up of Polar Molecules in Salty Aqueous Samples and Analysis with SFC-UV. (n.d.). Phenomenex. Retrieved January 28, 2026, from [Link]
recovery of carboxylic acids from aqueous solutions by liquid-liquid extraction with a triisooctylamine diluent system. (n.d.). SciELO. Retrieved January 28, 2026, from [Link]
A Protecting Group for Carboxylic Acids That Can Be Photolyzed by Visible Light. (n.d.). ACS Publications. Retrieved January 28, 2026, from [Link]
SPE Method Development Tips and Tricks. (n.d.). Agilent. Retrieved January 28, 2026, from [Link]
Video: Extraction: Effects of pH. (2024, April 4). JoVE. Retrieved January 28, 2026, from [Link]
Appendix 6: Protecting groups. (n.d.). Oxford Learning Link. Retrieved January 28, 2026, from [Link]
Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. (n.d.). CDN. Retrieved January 28, 2026, from [Link]
Optimizing Solvent Selection and Processing Conditions to Generate High Bulk-Density, Co-Precipitated Amorphous Dispersions of Posaconazole. (2021, November 26). MDPI. Retrieved January 28, 2026, from [Link]
A Senior Application Scientist's Guide to Purity Validation of Synthesized [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetic Acid
For Researchers, Scientists, and Drug Development Professionals In the landscape of drug discovery and development, the purity of a synthesized active pharmaceutical ingredient (API) is not merely a quality metric; it is...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, the purity of a synthesized active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. This guide offers an in-depth technical comparison of analytical methodologies for the purity validation of a promising flavonoid derivative, [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetic acid. As a Senior Application Scientist, my objective is to provide not just protocols, but a logical framework for making informed decisions in your analytical workflow, grounded in scientific principles and practical experience.
The core of this guide is built on the premise that a purity validation workflow should be a self-validating system. Each analytical technique provides a unique lens to scrutinize the synthesized compound, and their orthogonal application creates a robust, multi-faceted confirmation of purity. We will explore the synthesis of the target molecule, delve into the comparative strengths and weaknesses of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, and discuss alternative purification strategies.
The Synthetic Pathway: A Plausible Approach
The 7-OH group of chrysin is generally more reactive than the 5-OH group, which is involved in intramolecular hydrogen bonding with the adjacent carbonyl group.[1] This difference in reactivity allows for selective alkylation at the 7-position under controlled basic conditions.[1]
Reagent: Ethyl bromoacetate or a similar haloacetic acid ester.
Base: A mild base such as potassium carbonate (K₂CO₃).
Solvent: A polar aprotic solvent like acetone or dimethylformamide (DMF).
Reaction: The reaction mixture would be heated to facilitate the nucleophilic substitution, where the phenoxide ion at the 7-position attacks the electrophilic carbon of the ethyl bromoacetate.
Hydrolysis: The resulting ester, ethyl 2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate, would then be subjected to hydrolysis (e.g., using a mild acid or base) to yield the final carboxylic acid product.
A Researcher's Guide to Kinetic Analysis of Enzyme Inhibition by Flavonoid Structures
This guide provides a comprehensive overview of the kinetic analysis of enzyme inhibition by different flavonoid structures, designed for researchers, scientists, and professionals in drug development. We will delve into...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive overview of the kinetic analysis of enzyme inhibition by different flavonoid structures, designed for researchers, scientists, and professionals in drug development. We will delve into the theoretical underpinnings of enzyme kinetics, provide detailed experimental protocols, and offer a comparative analysis of the inhibitory effects of various flavonoids on key enzymes. Our focus is on delivering field-proven insights and ensuring the scientific integrity of the presented methodologies.
The Significance of Flavonoids in Enzyme Inhibition
Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants and are integral components of the human diet.[1][2] Their broad range of pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer properties, has made them a focal point of extensive research.[2] A significant aspect of their bioactivity stems from their ability to modulate the function of various enzymes, making them promising candidates for the development of novel therapeutics.[3] Understanding the kinetics of how these natural compounds inhibit enzymes is crucial for elucidating their mechanisms of action and for the rational design of new drugs.
Unraveling the Mechanisms: Modes of Enzyme Inhibition
Enzyme inhibitors can be broadly classified based on their mode of interaction with the enzyme and substrate. The most common types of reversible inhibition are competitive, non-competitive, uncompetitive, and mixed inhibition. These can be distinguished by analyzing the enzyme's kinetic parameters, namely the Michaelis constant (K_m) and the maximum velocity (V_max), in the presence and absence of the inhibitor.[4][5]
Competitive Inhibition: The inhibitor directly competes with the substrate for binding to the active site of the enzyme.[5] This type of inhibition can be overcome by increasing the substrate concentration. In the presence of a competitive inhibitor, V_max remains unchanged, while K_m increases.[4][6]
Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site) and can bind to both the free enzyme and the enzyme-substrate complex.[5] This binding event reduces the enzyme's catalytic efficiency. In non-competitive inhibition, K_m remains unchanged, while V_max decreases.[4][5]
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This mode of inhibition is most effective at high substrate concentrations. Both V_max and K_m are reduced in the presence of an uncompetitive inhibitor.[5]
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities. Consequently, both V_max and K_m are affected.[7]
The Lineweaver-Burk plot, a double reciprocal plot of 1/velocity versus 1/[substrate], is a valuable graphical tool for distinguishing between these modes of inhibition.[5][6][8]
Figure 1: Schematic representation of competitive, non-competitive, and uncompetitive enzyme inhibition.
Experimental Protocol for Kinetic Analysis
A standardized and robust experimental protocol is paramount for obtaining reliable kinetic data.[9] The following is a generalized, step-by-step methodology for determining the kinetic parameters of enzyme inhibition by a flavonoid.
Materials and Reagents
Purified enzyme of interest
Substrate specific to the enzyme
Flavonoid inhibitor (and a suitable solvent, e.g., DMSO)
Assay buffer (optimized for pH and ionic strength for the specific enzyme)
Microplate reader or spectrophotometer
96-well microplates
Experimental Workflow
Figure 2: A generalized workflow for the kinetic analysis of enzyme inhibition.
Detailed Steps
Determine Optimal Assay Conditions: Before inhibitor studies, it is essential to establish the optimal conditions for the enzyme assay, including enzyme concentration, substrate concentration range (typically bracketing the K_m value), and incubation time, ensuring the reaction rate is linear.[9]
Prepare Reagent Solutions: Prepare stock solutions of the enzyme, substrate, and flavonoid inhibitor. The flavonoid is typically dissolved in a minimal amount of DMSO and then diluted in the assay buffer. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid affecting enzyme activity.
Perform the Assay:
In a 96-well plate, add the assay buffer.
Add varying concentrations of the flavonoid inhibitor to the respective wells. Include a control with no inhibitor (vehicle only).
Add a fixed concentration of the enzyme to all wells and pre-incubate for a short period (e.g., 5-10 minutes) at the optimal temperature to allow for inhibitor binding.[10]
Initiate the reaction by adding the substrate. To determine the mode of inhibition, this entire procedure is repeated with several different fixed substrate concentrations.
Measure Enzyme Activity: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader. The initial reaction velocity (v₀) is determined from the linear portion of the progress curve.[4]
Data Analysis:
IC₅₀ Determination: Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
Lineweaver-Burk Plot: Plot 1/v₀ versus 1/[Substrate] for each inhibitor concentration. The pattern of the lines will indicate the mode of inhibition.[5][6][8]
K_i Determination: The inhibition constant (K_i), a measure of the inhibitor's binding affinity, can be determined from secondary plots (e.g., replots of the slope or y-intercept of the Lineweaver-Burk plot against the inhibitor concentration).[11]
Comparative Analysis of Flavonoid Inhibition
The inhibitory potential and mechanism of flavonoids are highly dependent on their chemical structure and the target enzyme.[1] Below is a comparative table summarizing the kinetic parameters of various flavonoids against several key enzymes.
Note: "-" indicates that the specific value was not provided in the cited sources. The IC₅₀ and K_i values can vary depending on the experimental conditions.
Structure-Activity Relationship Insights
The inhibitory activity of flavonoids is intricately linked to their structural features.[1] Key determinants include:
Hydroxylation Pattern: The number and position of hydroxyl groups on the A and B rings significantly influence the inhibitory potency.[1] For instance, hydroxylation at C-5 and C-7 of the A-ring and at C-3' and C-4' of the B-ring often enhances inhibitory activity against digestive enzymes.[1]
C2=C3 Double Bond: The presence of a double bond between carbons 2 and 3 in the C ring is often crucial for high inhibitory activity. Hydrogenation of this bond generally decreases the inhibitory effect.[1]
Glycosylation: The attachment of sugar moieties (glycosylation) typically reduces the inhibitory activity of flavonoids against enzymes like α-amylase and α-glucosidase.[1]
Conclusion and Future Directions
The kinetic analysis of enzyme inhibition by flavonoids provides a powerful framework for understanding their biological activities and for guiding the development of new therapeutic agents. The methodologies outlined in this guide, from experimental design to data interpretation, offer a robust approach for researchers in this field. Future studies should continue to explore the vast chemical space of flavonoids, investigating their effects on a wider range of enzymes and elucidating the precise molecular interactions that govern their inhibitory mechanisms. This will undoubtedly pave the way for the discovery of novel and effective flavonoid-based drugs.
References
Aday, S., Can, A., & Arslan, O. (2017). Kinetic study on the inhibition of xanthine oxidase by acylated derivatives of flavonoids synthesised enzymatically. Food Technology and Biotechnology, 55(3), 356-363.
Aday, S., Can, A., & Arslan, O. (2017). Kinetic study on the inhibition of xanthine oxidase by acylated derivatives of flavonoids synthesised enzymatically. Food Technology and Biotechnology, 55(3), 356–363.
Aday, S., Can, A., & Arslan, O. (2017).
Al-Ishaq, R. K., Abotaleb, M., Kubatka, P., Kajo, K., & Büsselberg, D. (2019). Flavonoids and Their Anti-Diabetic Effects: Cellular Mechanisms and Effects to Improve Blood Sugar Levels. Biomolecules, 9(9), 430.
Brune, M., & Fabris, J. D. (1998). KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. Pesquisa Agropecuária Brasileira, 33(1), 1-8.
Čapkauskaitė, E., & Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biological Chemistry, 402(6-7), 729–740.
De-la-Torre, P., & Gyles, C. (n.d.). Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition – BIOC2580: Introduction to Biochemistry*. eCampusOntario Pressbooks.
Doğan, E., Uysal, P., & Ceylan, O. (2021). Characterization of the CYP3A4 Enzyme Inhibition Potential of Selected Flavonoids. Molecules, 26(10), 2944.
Ertürk, Ö. (2018). Tyrosinase inhibition by some flavonoids: Inhibitory activity, mechanism by in vitro and in silico studies.
D'Mello, S. A. N., & Finlay, G. J. (2021).
Aryal, S. (2022). Lineweaver–Burk Plot. Microbe Notes.
Bojić, M., Zovko Končić, M., & Jurica, K. (2018). The Inhibitory Effect of Flavonoid Aglycones on the Metabolic Activity of CYP3A4 Enzyme. Molecules, 23(10), 2539.
Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs.
ResearchGate. (n.d.).
Chen, X., Li, X., & Wang, K. (2015). Structures Required of Flavonoids for Inhibiting Digestive Enzymes.
Li, S., Wang, Y., & Li, J. (2021). Evaluation of Enzyme Inhibitory Activity of Flavonoids by Polydopamine-Modified Hollow Fiber-Immobilized Xanthine Oxidase. Molecules, 26(13), 3925.
Wikipedia. (n.d.).
Bojić, M., & Končić, M. Z. (2022). Flavonoids as CYP3A4 Inhibitors In Vitro. PubMed Central.
Sridhar, M., & Thirupathiah, G. (2015). Virtual Screening Analysis and In-vitro Xanthine Oxidase Inhibitory Activity of Some Commercially Available Flavonoids.
Talar, M., & Talar, S. (2021). Flavonoids as tyrosinase inhibitors in in silico and in vitro models. PubMed Central.
Golec, A., & Golec, K. (2020). Flavonoids as inhibitors of human neutrophil elastase. Taylor & Francis Online.
Al-Harrasi, A., & Ali, L. (2022).
Arnet, N. (n.d.). Inhibition of Xanthine Oxidase by Flavonoids using UV-based Assay and Extending to NMR Method. UAH.
MCAT.me. (2023).
Queiroz, K. (2023). The Experimental Techniques and Practical Applications of Enzyme Kinetics. Journal of Biochemistry and Biotechnology.
Muñoz-Muñoz, J. L., & García-Molina, F. (2020). The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition.
Nagai, T., & Suzuki, Y. (2001). Inhibition of Xanthine Oxidase by Flavonoids. J-STAGE.
Guerrero, L., & Castillo, J. (2012).
Kramer, C., & Kalliokoski, T. (2012). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise.
Wikipedia. (n.d.). Lineweaver–Burk plot.
BenchChem. (n.d.).
Chem Help ASAP. (2021, January 13).
Chen, Y. C., & Lin, Y. C. (2021). Xanthine Oxidase Inhibitory Activity and Chemical Composition of Pistacia chinensis Leaf Essential Oil. MDPI.
BOC Sciences. (n.d.). Noncompetitive Inhibitors- An Overview.
Andrey K. (2015, March 14). Lineweaver-Burk Plot and Reversible Inhibition [Video]. YouTube.
A Senior Application Scientist's Guide to the Proper Disposal of [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetic acid
As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our responsibility to ensure a safe laboratory environment. This guide provides a comprehensive, step-by-s...
Author: BenchChem Technical Support Team. Date: February 2026
As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our responsibility to ensure a safe laboratory environment. This guide provides a comprehensive, step-by-step framework for the proper disposal of [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetic acid, a flavonoid derivative. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes established principles of chemical waste management from authoritative sources to ensure procedural accuracy and safety.
The core principle of this guide is a cautious and informed approach. All laboratory personnel should treat chemical waste as hazardous unless it has been definitively confirmed to be non-hazardous by your institution's Environmental Health and Safety (EHS) department.[1]
Hazard Characterization: A Necessary First Step
Before any disposal procedures can be initiated, a thorough hazard characterization of [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetic acid must be undertaken. This involves assessing its potential to be a "characteristic" hazardous waste as defined by the U.S. Environmental Protection Agency (EPA).[1][2] The four key characteristics to evaluate are:
Ignitability: The potential for the chemical to readily catch fire.
Corrosivity: The ability of the chemical to corrode metal or cause severe skin burns.
Reactivity: The tendency of the chemical to explode or react violently.
Toxicity: The potential for the chemical to be harmful or fatal if ingested or absorbed.
Given the structure of [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetic acid, a derivative of a flavonoid and acetic acid, we can infer some of its likely properties. The carboxylic acid functional group suggests that it may be a mild irritant. The flavonoid core, similar to chrysin, is generally considered to have low toxicity.[3] However, without specific toxicological data, a conservative approach is warranted.
Table 1: Inferred Hazard Profile of [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetic acid
Property
Inference based on Structural Analogs (Acetic Acid, Chrysin)
Recommendation
Physical State
Likely a solid at room temperature.
Handle as a solid chemical waste.
pH of Aqueous Solution
The carboxylic acid moiety will result in an acidic solution.
Neutralization may be required before disposal of aqueous solutions.[4]
Toxicity
Flavonoid derivatives are not typically classified as acutely toxic.
In the absence of data, treat as a potentially harmful substance. Avoid ingestion and skin contact.[5]
Reactivity
Not expected to be highly reactive. Avoid mixing with strong oxidizing agents or strong bases.
Segregate from incompatible chemicals during waste collection.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
When handling [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetic acid for disposal, appropriate PPE is mandatory to minimize exposure.
Eye Protection: Wear safety glasses with side shields or chemical splash goggles.[5][6]
Hand Protection: Use chemically resistant gloves (e.g., nitrile gloves).
Body Protection: A standard laboratory coat should be worn.
Respiratory Protection: If there is a risk of generating dust, work in a well-ventilated area or use a fume hood.[7]
Disposal Workflow: A Decision-Making Framework
The following diagram illustrates the decision-making process for the proper disposal of [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetic acid. This workflow ensures compliance with safety protocols and environmental regulations.